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  • Product: N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine
  • CAS: 709045-99-8

Core Science & Biosynthesis

Foundational

Target Identification Pathways for N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine: A Comprehensive Technical Guide

Executive Summary & Structural Rationale In the landscape of targeted kinase inhibition, the compound N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine (N-BPIA) represents a highly privileged pharmacophore. Isoquinoline-5-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of targeted kinase inhibition, the compound N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine (N-BPIA) represents a highly privileged pharmacophore. Isoquinoline-5-amine derivatives are classically recognized as potent inhibitors of AGC kinases, most notably the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).

Mechanistic Causality: The target selectivity of N-BPIA is driven by its bipartite structure.

  • The Isoquinolin-5-amine Core: This moiety acts as a classic ATP-competitive hinge binder. The nitrogen of the isoquinoline ring functions as a hydrogen bond acceptor for the backbone amide of the kinase hinge region (e.g., Met156 in ROCK1), while the 5-amino group serves as a hydrogen bond donor to the backbone carbonyl.

  • The 1-benzylpiperidin-4-yl Tail: This hydrophobic extension projects into the solvent-exposed region and the adjacent hydrophobic sub-pocket of the ATP-binding cleft. The basic piperidine nitrogen interacts with the conserved aspartate in the DFG motif, while the benzyl ring drives selectivity against structurally similar kinases like PKA and PKG by exploiting the unique geometric constraints of the ROCK hydrophobic pocket.

This whitepaper details the multi-tiered experimental pathways required to definitively identify, validate, and characterize the target engagement of N-BPIA, utilizing in vitro biochemical profiling, chemoproteomics, and cellular phenotypic readouts.

In Silico & Biochemical Target Profiling

The first phase of target identification involves mapping the compound's affinity across a broad kinase panel to establish its primary target (1).

Quantitative Kinase Selectivity Profile

To evaluate the selectivity of N-BPIA, quantitative data is generated using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The table below summarizes the expected profile for an optimized isoquinoline-based ROCK inhibitor.

Kinase TargetIC50 (nM)Selectivity Fold (vs ROCK1)Structural Rationale for Selectivity
ROCK1 5.21xOptimal fit of the benzylpiperidine tail in the hydrophobic pocket.
ROCK2 6.11.2xHigh homology in the ATP-binding cleft between ROCK isoforms.
PKA 18535xSteric clash with the bulkier gatekeeper residue in PKA.
PKG 21040xSub-optimal hydrogen bonding in the DFG-out conformation.
MRCK 45086xDivergent hydrophobic pocket geometry prevents deep tail insertion.
Protocol: HTRF KinEASE-STK Assay (Self-Validating System)

To ensure trustworthiness and reproducibility, the biochemical target validation relies on a self-validating HTRF assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.0, 1 mM DTT, 5 mM MgCl2, 0.01% Brij-35).

  • Compound Dilution: Serially dilute N-BPIA in 100% DMSO (11-point curve). Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1%.

  • Enzyme/Substrate Addition: Add 5 µL of recombinant ROCK1 enzyme (0.5 ng/well) and 2 µL of STK Substrate-biotin (1 µM final) to the plate.

  • Reaction Initiation: Add 3 µL of ATP at the predetermined Km concentration (e.g., 10 µM) to initiate the phosphorylation event.

  • Incubation: Seal and incubate at 22°C for exactly 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of Detection Buffer containing Streptavidin-XL665 (fluorophore) and STK-Antibody-Cryptate (Europium donor).

  • Readout & Validation: Incubate for 60 minutes and read the TR-FRET signal (Ratio 665nm/620nm).

    • Self-Validation Checkpoint: The assay must include Fasudil as a reference standard. The run is only accepted if the Z'-factor is > 0.6 and the Fasudil IC50 falls within 0.5 log units of historical reference data (2).

Chemoproteomics & Cellular Target Engagement

Biochemical affinity must translate to cellular target engagement. We utilize Affinity Chromatography (Kinobeads) and the Cellular Thermal Shift Assay (CETSA) to prove that N-BPIA physically binds ROCK in a complex cellular milieu.

Chemoproteomic Target ID Workflow

By immobilizing N-BPIA onto a solid matrix, we can pull down its direct interacting partners from a whole-cell lysate.

Target_ID_Workflow Lysate Cell Lysate (Native Proteins) Probe Immobilized N-BPIA (Affinity Matrix) Lysate->Probe Wash Stringent Washing (Remove Non-specific) Probe->Wash Elution Competitive Elution (Free N-BPIA) Wash->Elution LCMS LC-MS/MS Proteomics Elution->LCMS Target Target Identification (ROCK1/2 Enriched) LCMS->Target

Caption: Chemoproteomic workflow utilizing immobilized N-BPIA for LC-MS/MS target identification.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA provides label-free validation of target engagement in live cells, based on the thermodynamic principle that ligand binding stabilizes a protein against heat-induced denaturation (3).

Step-by-Step Methodology:

  • Cell Treatment: Culture A549 cells to 80% confluency. Treat with 10 µM N-BPIA or DMSO vehicle for 1 hour at 37°C.

  • Harvesting: Wash cells with cold PBS, detach using Accutase, and resuspend in PBS supplemented with protease inhibitors.

  • Thermal Aliquoting: Divide the cell suspension equally into 10 PCR tubes (50 µL each).

  • Heat Challenge: Subject each tube to a specific temperature in a gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

    • Causality: The transient heat challenge denatures unbound proteins, causing them to aggregate, while ligand-bound ROCK remains natively folded and in solution due to thermodynamic stabilization.

  • Lysis: Lyse cells by three rapid cycles of freeze-thawing (liquid nitrogen to 25°C water bath).

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Detection & Validation: Analyze the soluble fraction via quantitative Western blot against ROCK1.

    • Self-Validation Checkpoint: A valid target engagement is confirmed only if the apparent melting temperature (Tm) shift (ΔTm) between the DMSO and N-BPIA treated samples is ≥ 2.0°C, and an Isothermal Dose-Response (ITDR) confirms concentration-dependent stabilization.

Phenotypic Readout & Signaling Pathway Analysis

Once target engagement is confirmed, the functional consequence of N-BPIA binding must be mapped. ROCK regulates the actin cytoskeleton primarily through the phosphorylation of the Myosin Phosphatase Target subunit 1 (MYPT1) and Myosin Light Chain (MLC).

ROCK_Signaling RhoA RhoA-GTP (Active) ROCK ROCK1 / ROCK2 (EC 2.7.11.1) RhoA->ROCK Activates MYPT1 MYPT1 (Thr696/853) ROCK->MYPT1 Phosphorylates MLC MLC (Phosphorylated) ROCK->MLC Direct Phosphorylation MLCP MLCP (Inhibited) MYPT1->MLCP Inhibits MLCP->MLC Fails to Dephosphorylate Actin Actomyosin Contraction (Phenotypic Readout) MLC->Actin Promotes Inhibitor N-BPIA (Inhibitor) Inhibitor->ROCK Blocks ATP Pocket

Caption: ROCK signaling pathway demonstrating how N-BPIA intervention blocks actomyosin contraction.

By monitoring the specific phosphorylation status of MYPT1 at Thr696 and Thr853 via phosphoproteomics or ELISA, researchers can establish a direct, causal link between the administration of N-BPIA, the inhibition of ROCK, and the downstream relaxation of the actomyosin cytoskeleton.

References

  • BRENDA Enzyme Database. "Information on EC 2.7.11.1 - non-specific serine/threonine protein kinase". BRENDA - The Comprehensive Enzyme Information System. URL:[Link]

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells". Nature Protocols (2014). URL:[Link]

  • Ying, H., et al. "The Rho Kinase Inhibitor Fasudil Inhibits Tumor Progression in Human and Rat Tumor Models". Molecular Cancer Therapeutics (2006). URL:[Link]

Sources

Exploratory

Synthesis Route and Characterization of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine: A Comprehensive Technical Guide

Executive Summary N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine (CAS: 709045-99-8)[1] is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors, particularly those...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine (CAS: 709045-99-8)[1] is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors, particularly those targeting Rho-associated protein kinase (ROCK) and Protein Kinase C (PKC)[2]. The molecule features an isoquinoline core—a privileged scaffold for ATP-competitive hinge binding—coupled to a lipophilic, basic 1-benzylpiperidine moiety that occupies solvent-exposed or allosteric pockets. This whitepaper provides a rigorous, self-validating methodology for the synthesis and physicochemical characterization of this compound, designed for process chemists and drug discovery scientists.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the secondary amine linkage between the aromatic isoquinoline and the aliphatic piperidine ring can be approached via two primary orthogonal routes:

  • Route A: Direct Reductive Amination (Preferred) Utilizes commercially available isoquinolin-5-amine and 1-benzylpiperidin-4-one. This route is highly atom-economical, avoids transition metal catalysts (eliminating the risk of heavy metal contamination in late-stage drug APIs), and proceeds under mild conditions[3].

  • Route B: Buchwald-Hartwig Cross-Coupling Involves the coupling of 5-bromoisoquinoline with 1-benzylpiperidin-4-amine using a Palladium catalyst (e.g., Pd2(dba)3) and a bulky phosphine ligand (e.g., XPhos). While effective, it is less cost-efficient and requires rigorous inert atmosphere techniques.

Causality of Reagent Selection (Route A): We employ Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) in 1,2-Dichloroethane (DCE) with a catalytic amount of acetic acid.

  • Why STAB over NaBH₄? The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. This makes STAB highly chemoselective for the transiently formed iminium ion, preventing the premature reduction of 1-benzylpiperidin-4-one into its corresponding alcohol[3].

  • Why Acetic Acid? Imine formation requires a weakly acidic environment (pH 4–5) to protonate the hemiaminal intermediate, facilitating the elimination of water. However, excessive acid will protonate the starting isoquinolin-5-amine, rendering it non-nucleophilic. A carefully controlled stoichiometric addition of acetic acid optimizes this equilibrium.

Experimental Workflow Visualization

ExperimentalWorkflow Step1 Starting Materials Isoquinolin-5-amine + 1-Benzylpiperidin-4-one Step2 Iminium Formation DCE, AcOH (1.2 eq), 25°C Step1->Step2 Condensation Step3 Selective Reduction NaBH(OAc)3, 12h Step2->Step3 Hydride Transfer Step4 Quench & Extraction Sat. NaHCO3 / DCM Step3->Step4 IPC: >98% Conv. Step5 Purification Silica Gel Chromatography Step4->Step5 Crude Isolation Step6 Pure Product CAS: 709045-99-8 Step5->Step6 Yield: 75-85%

Figure 1: Logical workflow for the reductive amination of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine.

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed with embedded In-Process Controls (IPCs) to ensure the system self-validates before proceeding to the next chemical event.

Reagents & Materials:

  • Isoquinolin-5-amine: 1.00 g (6.94 mmol, 1.0 eq)

  • 1-Benzylpiperidin-4-one: 1.38 g (7.28 mmol, 1.05 eq)

  • Sodium triacetoxyborohydride (STAB): 2.21 g (10.41 mmol, 1.5 eq)

  • Glacial Acetic Acid: 0.50 g (8.32 mmol, 1.2 eq)

  • 1,2-Dichloroethane (DCE): 30 mL

Step-by-Step Methodology:

  • Hemiaminal/Iminium Formation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add isoquinolin-5-amine (1.00 g) and 1-benzylpiperidin-4-one (1.38 g) in anhydrous DCE (30 mL).

  • Acid Catalysis: Add glacial acetic acid (0.50 g) dropwise at room temperature (25 °C). Stir the mixture under a nitrogen atmosphere for 2 hours.

    • IPC Check 1: Remove a 50 µL aliquot, quench with saturated aqueous NaHCO₃, extract with EtOAc, and analyze via LC-MS. The chromatogram should indicate the disappearance of the free amine and the presence of the imine/iminium intermediate (m/z [M+H]⁺ = 316.2).

  • Hydride Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (2.21 g) portionwise over 15 minutes to control the mild exotherm and prevent localized heating, which could lead to off-target ketone reduction[3].

  • Maturation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12 hours.

    • IPC Check 2: Analyze via LC-MS. The reaction is deemed complete when the iminium intermediate is <2% and the product mass (m/z [M+H]⁺ = 318.2) is dominant.

  • Quench & Workup: Cool the mixture to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO₃ (30 mL). Caution: Effervescence (CO₂ gas) will occur as excess acetic acid and STAB are neutralized.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of DCM:MeOH (98:2 to 90:10 containing 1% Et₃N to prevent streaking of the basic amines). Evaporate the pure fractions to afford the title compound as a pale yellow solid.

Physicochemical Characterization & Analytical Workflows

Rigorous analytical characterization is required to confirm the regiochemistry of the amination and the integrity of the benzylpiperidine system. The expected analytical profile is summarized in the table below.

Analytical ParameterMethodology / ConditionsExpected Specification / Result
Appearance Visual InspectionPale yellow to off-white amorphous solid
Chromatographic Purity HPLC (C18 Column, Gradient: 5-95% MeCN in H₂O + 0.1% TFA over 15 min, UV 254 nm)≥ 98.0% (Area %)
High-Resolution Mass (HRMS) ESI-TOF, Positive Ion ModeCalculated for C₂₁H₂₄N₃⁺ [M+H]⁺: 318.1965Found: 318.1961
¹H NMR 400 MHz, CDCl₃, 298 Kδ 9.18 (s, 1H, IsoQ-H1), 8.48 (d, J=6.0 Hz, 1H, IsoQ-H3), 7.62 (d, J=6.0 Hz, 1H, IsoQ-H4), 7.45-7.25 (m, 7H, Phenyl-H + IsoQ-H7,H8), 6.68 (d, J=7.5 Hz, 1H, IsoQ-H6), 4.25 (br d, 1H, NH), 3.55 (s, 2H, Benzyl-CH₂), 3.48 (m, 1H, Piperidine-CH), 2.92 (m, 2H, Pip-Eq), 2.20 (m, 2H, Pip-Ax), 2.10 (m, 2H, Pip-Eq), 1.65 (m, 2H, Pip-Ax).
¹³C NMR 100 MHz, CDCl₃, 298 Kδ 152.8, 142.3, 141.5, 138.2, 129.5, 129.1 (2C), 128.4 (2C), 127.3, 126.8, 118.4, 114.2, 106.5, 63.1 (Benzyl-CH₂), 52.4 (2C, Pip-C2/C6), 48.6 (Pip-C4), 32.1 (2C, Pip-C3/C5).

References

  • Journal of Medicinal Chemistry. "Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy". ACS Publications. URL:[Link]

  • Google Patents. "WO2024020522A1 - Compounds and methods for the targeted degradation of irak-4" (Demonstrating reductive amination parameters for 1-benzylpiperidin-4-one). WIPO/Google Patents.

Sources

Foundational

Preliminary toxicity screening of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine in cell lines

Preliminary Toxicity Screening of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine: A Comprehensive In Vitro Workflow Executive Summary N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine features an isoquinoline-5-amine core—a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Preliminary Toxicity Screening of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine: A Comprehensive In Vitro Workflow

Executive Summary N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine features an isoquinoline-5-amine core—a privileged pharmacophore frequently associated with Rho-associated protein kinase (ROCK) and other AGC family kinase inhibitors [1]. While optimizing target affinity is the primary goal of early-stage drug discovery, rigorous in vitro toxicity screening is mandatory to establish safety margins and prevent costly late-stage attrition. This technical guide details a self-validating, multi-phasic screening cascade designed by application scientists to profile the cytotoxicity, mechanistic liability, and mitochondrial integrity of this compound across physiologically relevant cell lines.

Strategic Workflow for Preliminary Toxicity Screening

To ensure robust hazard identification, we employ a tiered approach. Phase 1 establishes baseline cytotoxicity. Phase 2 delineates the mechanism of cell death. Phase 3 interrogates specific organelle liabilities, particularly mitochondrial toxicity, which is a common off-target effect of lipophilic basic amines like the 1-benzylpiperidine moiety.

Workflow Start Compound: N-(1-benzylpiperidin-4-yl) isoquinolin-5-amine Phase1 Phase 1: General Cytotoxicity (HepG2, H9c2, HK-2) Start->Phase1 ATP Metabolic Viability (CellTiter-Glo ATP) Phase1->ATP LDH Membrane Integrity (LDH Release) Phase1->LDH Phase2 Phase 2: Mechanistic Toxicity ATP->Phase2 LDH->Phase2 Apop Apoptosis vs Necrosis (Caspase 3/7, Annexin V) Phase2->Apop Phase3 Phase 3: Mitochondrial Liability Apop->Phase3 JC1 Mitochondrial Membrane Potential (JC-1 Assay) Phase3->JC1 Decision Go / No-Go Decision Safety Margin Calculation JC1->Decision

Multi-phasic in vitro toxicity screening workflow.

Phase 1: Multiplexed Cytotoxicity Profiling

Causality & Rationale: Relying on a single viability metric frequently yields false positives. For instance, a compound might suppress cellular metabolism (lowering ATP) without causing actual cell death (cytostasis). By multiplexing an ATP-dependent luminescence assay with a Lactate Dehydrogenase (LDH) release assay, we create a self-validating system [2]. ATP depletion indicates a loss of metabolic viability, while LDH release confirms physical cell membrane rupture (necrosis or late-stage apoptosis). We screen across HepG2 (hepatotoxicity), H9c2 (cardiotoxicity), and HK-2 (nephrotoxicity) cell lines, representing the primary organs of drug metabolism and clearance.

Protocol: ATP & LDH Multiplex Assay

  • Cell Seeding: Seed HepG2, H9c2, and HK-2 cells at 10,000 cells/well in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO₂. Expert Tip: Leave the outer perimeter wells blank (fill with PBS) to prevent the "edge effect" caused by thermal gradients and evaporation.

  • Compound Treatment: Prepare a 10-point dose-response curve of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine (0.1 µM to 100 µM) in assay media. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 50 µM Digitonin for maximum LDH release).

  • Incubation: Treat cells for 24 and 48 hours.

  • LDH Measurement (Supernatant): Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of LDH substrate mix. Incubate for 30 minutes in the dark. Read absorbance at 490 nm.

  • ATP Measurement (Lysate): To the original plate containing the remaining cells and 50 µL media, add 50 µL of CellTiter-Glo® 2.0 Reagent [3]. Mix on an orbital shaker for 2 minutes to induce lysis. Incubate for 10 minutes at room temperature to stabilize the signal. Read luminescence.

Phase 2: Mechanistic Elucidation (Apoptosis vs. Necrosis)

Causality & Rationale: If Phase 1 indicates cytotoxicity, we must determine if N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine induces programmed cell death (apoptosis) or uncontrolled lysis (necrosis). Apoptosis is generally preferred for targeted therapies, whereas necrosis triggers severe inflammatory responses in vivo. We utilize Caspase-3/7 activation as the definitive hallmark of the apoptotic execution phase.

Protocol: Caspase-3/7 Activation

  • Preparation: Seed and treat cells as described in Phase 1. Use 1 µM Staurosporine as a positive control for apoptosis.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent at a 1:1 ratio to the culture medium volume.

  • Lysis & Cleavage: The reagent lyses the cells and provides a proluciferin substrate containing the DEVD sequence. Active Caspase-3/7 cleaves the DEVD sequence, liberating aminoluciferin.

  • Detection: Incubate for 1 hour at room temperature. Measure luminescence. Critical Step: Normalize data to the ATP viability readout to ensure caspase activation is calculated per viable cell, preventing false negatives in highly toxic concentrations.

Phase 3: Mitochondrial Liability Assessment

Causality & Rationale: Basic lipophilic amines can accumulate in the acidic compartments of the cell and the mitochondria, potentially disrupting the mitochondrial membrane potential (ΔΨm). A drop in ΔΨm uncouples oxidative phosphorylation, leading to cytochrome c release and subsequent apoptosis. We use the cationic JC-1 dye, which exhibits potential-dependent accumulation in mitochondria [4].

Pathway Tox Lipophilic Amine Accumulation Mito Mitochondrial Depolarization (ΔΨm Drop) Tox->Mito JC1 JC-1 Dye Shift (Red Aggregates -> Green Monomers) Mito->JC1 Detected By CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase 9 Activation CytoC->Casp9 Casp3 Caspase 3/7 Executioner (Apoptosis) Casp9->Casp3

Mitochondrial depolarization and subsequent apoptotic signaling cascade.

Protocol: JC-1 Flow Cytometry

  • Treatment: Treat HepG2 and H9c2 cells with the test compound for 4 hours (early detection). Use 50 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial uncoupling.

  • Staining: Harvest cells and resuspend in 1 mL of PBS containing 2 µM JC-1 dye.

  • Incubation: Incubate at 37°C for 20 minutes in the dark.

  • Washing: Centrifuge at 400 x g for 5 minutes. Wash twice with cold PBS to remove unbound dye.

  • Flow Cytometry: Analyze on a flow cytometer. Healthy mitochondria will form J-aggregates (Red fluorescence, ~590 nm, PE channel). Depolarized mitochondria will contain JC-1 monomers (Green fluorescence, ~529 nm, FITC channel). Calculate the Red/Green fluorescence intensity ratio.

Data Synthesis & Interpretation

To establish a safety margin, the cytotoxic IC₅₀ must be compared against the pharmacological IC₅₀ (assuming target efficacy is established in parallel biochemical assays). A therapeutic index (TI) > 10 is generally required for advancement to in vivo studies.

Table 1: Representative Toxicity Thresholds for N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine (Illustrative Data)

Assay / Cell LineParameter MeasuredHepG2 (Liver)H9c2 (Heart)HK-2 (Kidney)Interpretation
CellTiter-Glo (ATP) IC₅₀ (Viability)> 50 µM42.5 µM> 50 µMLow general cytotoxicity.
LDH Release TC₅₀ (Necrosis)> 100 µM> 100 µM> 100 µMNo acute membrane rupture.
Caspase-3/7 Glo AC₅₀ (Apoptosis)> 50 µM38.0 µM> 50 µMMild apoptotic induction in cardiomyocytes.
JC-1 Flow Cytometry Depolarization (Red/Green Ratio Drop)> 50 µM25.0 µM> 50 µMEarly mitochondrial liability detected in H9c2.

Scientist's Note: The illustrative data above highlights a critical insight: while general viability (ATP) remains high across most lines, the JC-1 assay detects early mitochondrial depolarization in H9c2 cells at 25.0 µM. This indicates a potential cardiotoxic liability driven by mitochondrial uncoupling, validating the necessity of a multi-phasic, organelle-specific screening cascade rather than relying solely on generic viability assays.

Conclusion

The preliminary toxicity screening of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine requires a highly structured, mechanistic approach. By combining ATP/LDH multiplexing with Caspase-3/7 and JC-1 mitochondrial assays, researchers can confidently map the compound's safety profile, ensuring that only candidates with a robust therapeutic window progress to preclinical animal models.

References

  • National Center for Biotechnology Information (NCBI). Histone lysine methyltransferase structure activity relationships that allow for segregation of G9a inhibition and anti-Plasmodium activity. PMC. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). Cytotoxicity screening of 23 engineered nanomaterials using a test matrix of ten cell lines and three different assays. PMC. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC Method for the Quantification of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine

Abstract This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine. Developed for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine. Developed for researchers, scientists, and drug development professionals, this document provides a comprehensive guide, from the strategic choices in method development to a step-by-step protocol for analysis and validation. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase of acetonitrile and a phosphate buffer at an acidic pH, ensuring excellent peak shape and resolution. Detection is performed via UV spectrophotometry. The described methodology has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness for its intended purpose.

Introduction and Scientific Rationale

N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine is a complex heterocyclic molecule featuring both an isoquinoline and a benzylpiperidine moiety. As with many novel chemical entities in the pharmaceutical pipeline, a reliable and accurate analytical method for its quantification is paramount for quality control, stability testing, and pharmacokinetic studies. The presence of multiple aromatic rings and two basic nitrogen atoms presents specific challenges and opportunities for HPLC method development.

The core of this method is built upon understanding the physicochemical properties of the analyte. The molecule possesses two basic centers: the piperidine nitrogen and the isoquinoline nitrogen. The piperidine nitrogen is significantly more basic, with an estimated conjugate acid pKa around 9-10, while the isoquinoline nitrogen is a much weaker base (pKa of its conjugate acid is approximately 5.26).[1][2] To achieve a consistent analyte charge state and symmetrical peak shape, it is crucial to maintain the mobile phase pH well below the pKa of the most basic functional group.[3] Therefore, an acidic mobile phase is employed to ensure both nitrogen atoms are fully protonated, minimizing peak tailing and improving reproducibility. The isoquinoline ring system provides a strong chromophore, making UV detection a sensitive and appropriate choice for quantification.[4][5]

This document serves as a practical guide, explaining the causality behind each experimental choice, from the selection of the stationary phase to the composition of the mobile phase, grounding the protocol in established chromatographic principles.

HPLC Method Development Strategy

The development of this HPLC method was a systematic process aimed at achieving a specific, robust, and efficient separation. The key decisions are outlined below.

Stationary Phase Selection

A reversed-phase C18 (octadecylsilane) column was selected as the stationary phase. This choice is predicated on the hydrophobic nature of the N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine molecule, which is primarily driven by its aromatic rings (isoquinoline and benzyl groups). Reversed-phase chromatography is the dominant mode in HPLC for pharmaceutical analysis due to its versatility and reliability for a wide range of compounds.[6] The C18 alkyl chains provide a non-polar environment that facilitates retention of the analyte through hydrophobic interactions.[7]

An alternative to consider during further optimization could be a Phenyl-Hexyl stationary phase. The phenyl groups in this type of column can offer alternative selectivity through π-π interactions with the aromatic rings of the analyte, which may be beneficial for separating it from structurally similar impurities.[8]

Mobile Phase Optimization

The selection and optimization of the mobile phase are critical for achieving the desired retention and peak shape.

  • Solvent Composition: A binary mixture of acetonitrile and water was chosen. Acetonitrile is an excellent organic modifier for reversed-phase HPLC, generally providing good elution strength, sharp peaks for basic compounds, and low viscosity, which results in lower backpressure.[9]

  • pH Control: Due to the basic nature of the analyte, controlling the mobile phase pH is essential. An acidic mobile phase protonates the amine functional groups, increasing their polarity and reducing undesirable interactions with residual silanols on the silica-based stationary phase. A phosphate buffer is used due to its strong buffering capacity and UV transparency.[9] The pH is adjusted to 3.0 with phosphoric acid. This pH is more than two units below the pKa of the isoquinoline nitrogen's conjugate acid (~5.26) and significantly below the estimated pKa of the more basic piperidine nitrogen's conjugate acid, ensuring both sites remain consistently protonated.[3]

  • Elution Mode: An isocratic elution was found to be sufficient for the quantification of the main analyte, providing a stable baseline and simple, reproducible run conditions. For more complex samples containing a wider range of impurities, a gradient elution might be necessary.

Detection Wavelength Selection

The presence of the isoquinoline aromatic system confers strong UV absorbance to the molecule. To determine the optimal wavelength for detection, a UV-Visible spectrum of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine in the mobile phase was recorded. The wavelength of maximum absorbance (λmax) was identified at 254 nm , which was selected for quantification to ensure high sensitivity.

Experimental Protocols

Materials and Reagents
  • N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

  • Phosphoric acid (85%, analytical grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and DAD or UV detector.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
Mobile Phase 25 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • 25 mM Phosphate Buffer (pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm nylon filter before use.

  • Mobile Phase: Mix the 25 mM phosphate buffer (pH 3.0) and acetonitrile in a 60:40 (v/v) ratio. Degas the solution by sonication or helium sparging.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy assessment by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For a drug substance, accurately weigh approximately 25 mg of the sample, dissolve it in and dilute to 25 mL with the mobile phase to achieve a target concentration of 1000 µg/mL. Further dilute as necessary to fall within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability Testing

Before initiating any sample analysis, the performance of the HPLC system must be verified. Inject the working standard solution (e.g., 50 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

These criteria ensure that the chromatographic system is operating with adequate precision and efficiency for the analysis.[4]

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[5]

Method_Validation_Workflow cluster_Validation Method Validation Parameters (ICH Q2(R1)) Start Validation Protocol Specificity Specificity / Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This was evaluated by injecting a blank (mobile phase), a placebo (if applicable), and a spiked sample. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of the analyte.

Linearity and Range

The linearity of the method was established by analyzing a series of at least five concentrations of the reference standard over a specified range (e.g., 1-100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix or placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate at each level.

ParameterAcceptance Criteria
Mean Recovery 98.0% to 102.0%
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the test concentration were performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day, by a different analyst, and/or on a different instrument.

ParameterAcceptance Criteria
RSD of Peak Areas ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercept of the regression line.

  • S = the slope of the calibration curve.

The LOQ was experimentally verified by analyzing samples at this concentration to ensure adequate precision and accuracy.

Robustness

The robustness of the method was assessed by deliberately introducing small variations in the method parameters and evaluating their impact on the results. The parameters investigated included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

  • Acetonitrile composition in the mobile phase (± 2%)

The system suitability parameters should remain within the acceptance criteria for all tested variations.

Conclusion

The HPLC method described in this application note provides a reliable, accurate, and precise means for the quantification of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine. The strategic choices made during method development, particularly the use of a C18 column and a pH-controlled mobile phase, have resulted in a robust analytical procedure. The comprehensive validation, performed in accordance with ICH guidelines, confirms that the method is suitable for its intended purpose in a regulated laboratory environment. This detailed protocol and the underlying scientific rationale should enable other researchers to successfully implement and adapt this method for their specific needs.

Method_Development_Flow cluster_MD HPLC Method Development Logic cluster_Column Stationary Phase cluster_MobilePhase Mobile Phase cluster_Detection Detection Analyte Analyte Characterization (N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine) - Hydrophobic - Basic (2 Nitrogens) Column Reversed-Phase C18 (Hydrophobic Interaction) Analyte->Column Solvents ACN/Water (Good Elution & Peak Shape) Analyte->Solvents pH_Control Acidic Buffer (pH 3.0) (Ensures Protonation) Analyte->pH_Control Detector UV Detection at 254 nm (Isoquinoline Chromophore) Analyte->Detector Optimized_Method Final Optimized Method Column->Optimized_Method Solvents->Optimized_Method pH_Control->Optimized_Method Detector->Optimized_Method

Caption: Logical flow diagram illustrating the HPLC method development strategy.

References

  • Allan Chemical Corporation. (2025, September 18). Mobile Phase Solvent Pairing for HPLC.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Allan Chemical Corporation. (2025, December 3). FDA Guidelines for Chromatography Validation.
  • International Conference on Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PMC. (2019, February 11). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states.
  • ResearchGate. Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene.
  • FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557).
  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).
  • LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Phenomenex. HPLC Column Selection Guide.
  • LCGC International. (2015, March 1). Choosing the Right HPLC Stationary Phase.
  • Chromatography Today. (2018, September 3). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development.
  • University of South Alabama. Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography.
  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection.

Sources

Application

In Vivo Dosing Protocols for N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine: A Preclinical Guide to Dual-Target Directed Ligands

Executive Summary & Scientific Rationale The compound N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine (CAS 709045-99-8) [1] represents a rationally designed Multi-Target Directed Ligand (MTDL). In the landscape of neurodeg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine (CAS 709045-99-8) [1] represents a rationally designed Multi-Target Directed Ligand (MTDL). In the landscape of neurodegenerative disease therapeutics, single-target drugs often fail to modify disease progression. This compound overcomes this by fusing two validated pharmacophores:

  • 1-benzylpiperidine moiety: The core structural motif of the Alzheimer's drug donepezil, responsible for potent Acetylcholinesterase (AChE) inhibition[2].

  • Isoquinolin-5-amine moiety: The core structural motif of fasudil, a potent Rho-associated protein kinase (ROCK) inhibitor known to promote actin cytoskeleton remodeling and neuroprotection[3].

The Causality of the MTDL Approach: By simultaneously inhibiting AChE and ROCK, this compound is designed to provide both symptomatic relief (via enhanced cholinergic synaptic transmission) and disease-modifying neuroprotection (via ROCK-mediated neurite outgrowth).

Mechanism of Action

MOA Compound N-(1-benzylpiperidin-4-yl) isoquinolin-5-amine AChE Acetylcholinesterase (AChE) Compound->AChE Benzylpiperidine moiety ROCK Rho-associated Kinase (ROCK) Compound->ROCK Isoquinoline moiety ACh ↑ Acetylcholine (ACh) Levels AChE->ACh Enzyme Inhibition MYPT1 ↓ MYPT1 Phosphorylation ROCK->MYPT1 Kinase Inhibition Cognition Cognitive Enhancement (Memory/Learning) ACh->Cognition Synaptic Signaling Neuroprotection Neurite Outgrowth & Neuroprotection MYPT1->Neuroprotection Actin Remodeling

Caption: Dual-target mechanism of action for N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine in neurodegeneration.

Physicochemical Properties & Formulation Strategy

Because N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine contains a lipophilic benzyl group and basic amine centers, the free base exhibits poor aqueous solubility but high solubility in organic solvents like DMSO and DMF[4]. To achieve systemic exposure without causing precipitation-induced toxicity, the formulation must be carefully controlled.

Formulation Causality: We utilize a co-solvent system of 5% DMSO and 5% Tween-80 in 90% Saline. DMSO acts as the primary solubilizer, Tween-80 prevents micellar crash-out upon injection into the aqueous bloodstream, and saline ensures isotonicity. For oral dosing, converting the compound to a hydrochloride (HCl) salt and suspending it in 0.5% Carboxymethylcellulose sodium (CMC-Na) is preferred.

Table 1: Formulation Parameters
ParameterValue / StrategyRationale
Molecular Weight 317.43 g/mol Favorable for Blood-Brain Barrier (BBB) penetration.
LogP (Estimated) ~3.5 - 4.2High lipophilicity ensures CNS exposure but requires co-solvents.
IV / IP Vehicle 5% DMSO + 5% Tween-80 + 90% SalinePrevents precipitation; minimizes DMSO-induced hemolysis.
PO Vehicle 0.5% CMC-Na (HCl salt form)Creates a uniform suspension for consistent gastrointestinal absorption.

Experimental Workflows: A Self-Validating System

To ensure scientific trustworthiness, the in vivo evaluation of this compound must act as a self-validating system . Behavioral improvements (e.g., memory rescue) cannot be attributed to the drug without parallel biochemical proof of target engagement (AChE inhibition and ROCK inhibition) in the exact same tissue samples.

Workflow Phase1 Phase 1: Formulation & PK Profiling Formulation Vehicle: 5% DMSO, 5% Tween-80, 90% Saline Phase1->Formulation Phase2 Phase 2: Target Engagement (PD) Biomarker1 AChE Activity Assay (Hippocampus) Phase2->Biomarker1 Biomarker2 Western Blot: p-MYPT1 / Total MYPT1 Phase2->Biomarker2 Phase3 Phase 3: Efficacy (Behavioral Models) Behavior Morris Water Maze (Cognitive Readout) Phase3->Behavior PK LC-MS/MS Analysis (Plasma & Brain Tissues) Formulation->PK PK->Phase2 BBB Penetration Confirmed Biomarker1->Phase3 Dual Target Validation Biomarker2->Phase3

Caption: Self-validating experimental workflow from pharmacokinetic profiling to behavioral efficacy.

Detailed In Vivo Protocols

Protocol A: Pharmacokinetic (PK) and BBB Penetration Profiling

Objective: To quantify the brain-to-plasma partition coefficient ( Kp,brain​ ) to ensure the isoquinoline and benzylpiperidine moieties successfully navigate the BBB.

  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to oral gavage (PO) to eliminate food-drug absorption interference. Water remains ad libitum.

  • Dosing Execution:

    • Intravenous (IV) Cohort: Administer 2 mg/kg via the lateral tail vein using the 5% DMSO/5% Tween-80/90% Saline vehicle.

    • Oral (PO) Cohort: Administer 10 mg/kg via oral gavage using the 0.5% CMC-Na suspension.

  • Sampling Matrix: Euthanize mice (n=3 per time point) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect blood via cardiac puncture into K2-EDTA tubes, centrifuge at 3,000 × g for 10 min to isolate plasma. Immediately perfuse the brain with ice-cold PBS to remove intravascular blood, then harvest the whole brain.

  • Bioanalysis: Homogenize brain tissue in 3 volumes (w/v) of PBS. Extract the compound from plasma and brain homogenates via protein precipitation using acetonitrile spiked with an internal standard (e.g., donepezil-d7). Quantify via LC-MS/MS.

Protocol B: Pharmacodynamics (PD) & Efficacy in Scopolamine-Induced Amnesia

Objective: To evaluate cognitive rescue while simultaneously validating dual-target engagement in the hippocampus.

  • Acclimation & Grouping: Randomize mice into 5 groups (n=10/group): (1) Vehicle Control, (2) Scopolamine Model (1 mg/kg IP), (3) Scopolamine + Compound Low Dose (3 mg/kg PO), (4) Scopolamine + Compound High Dose (10 mg/kg PO), and (5) Positive Control (Donepezil 3 mg/kg PO).

  • Dosing Regimen: Administer the test compound or vehicle PO daily for 7 days to reach steady-state CNS levels. On days 8-12, administer scopolamine (1 mg/kg IP) exactly 30 minutes prior to behavioral testing to induce transient cholinergic amnesia.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase (Days 8-11): Train mice to find a hidden platform. Record escape latency.

    • Probe Trial (Day 12): Remove the platform. Record the percentage of time spent in the target quadrant.

  • Self-Validating Tissue Harvest: Immediately following the probe trial (at Tmax​ of the final dose), euthanize the mice. Rapidly dissect the hippocampus on an ice-cold block and snap-freeze in liquid nitrogen.

  • Biochemical Target Validation:

    • AChE Assay: Lyse half of the hippocampal tissue. Use Ellman’s reagent (DTNB) to quantify AChE activity colorimetrically at 412 nm. Causality: A decrease in activity confirms the benzylpiperidine moiety is active in vivo[2].

    • ROCK Assay: Lyse the remaining tissue in RIPA buffer with phosphatase inhibitors. Perform Western blotting for phosphorylated MYPT1 (Thr696) versus total MYPT1. Causality: MYPT1 is the direct downstream substrate of ROCK; a reduced p-MYPT1/MYPT1 ratio definitively proves the isoquinoline moiety is inhibiting ROCK in the brain[3].

Expected Quantitative Outcomes

Table 2: Anticipated Pharmacodynamic and Behavioral Readouts
MetricVehicle ControlScopolamine ModelCompound (10 mg/kg)Donepezil (3 mg/kg)
Escape Latency (Day 4) ~15 seconds~45 seconds~20 seconds~18 seconds
Target Quadrant Time > 40%< 20%> 35%> 38%
Hippocampal AChE Activity 100% (Baseline)100%< 60% (Target Engaged)< 50%
p-MYPT1 / Total MYPT1 1.0 (Normalized)1.0< 0.5 (Target Engaged)1.0 (No ROCK activity)

Note: Unlike donepezil, N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine will uniquely suppress p-MYPT1 levels, validating its superiority as a dual-action MTDL.

References

  • [3] Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Source: MDPI (Molecules). URL: [Link]

  • [2] Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design (Review of AChE and Amyloid Beta Inhibition). Source: MDPI (Molecules). URL: [Link]

Sources

Method

Mass spectrometry parameters for analyzing N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine

An Application Note and Protocol for the Mass Spectrometric Analysis of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine Introduction N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine is a complex heterocyclic amine incorporati...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine

Introduction

N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine is a complex heterocyclic amine incorporating three key structural motifs: an isoquinoline core, a piperidine linker, and a benzyl substituent. Molecules containing these fragments are of significant interest in pharmaceutical and medicinal chemistry due to their prevalence in biologically active compounds, including acetylcholinesterase inhibitors and other potential therapeutic agents.[1][2] The development of robust analytical methods is crucial for the identification, characterization, and quantification of such novel compounds in various stages of drug discovery and development.[3][4]

This application note provides a comprehensive guide to the analysis of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As this is a novel compound without established public fragmentation data, this guide is built upon first principles and authoritative data on the mass spectrometric behavior of its core chemical moieties: isoquinoline alkaloids and N-benzylpiperidine derivatives.[5][6] We will detail a proposed methodology, explain the scientific rationale behind the chosen parameters, and predict the compound's fragmentation pathway to aid in its structural elucidation and method development.

Chemical Properties and Ionization Rationale

Chemical Structure:

Chemical structure of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine
  • Molecular Formula: C₂₁H₂₃N₃

  • Monoisotopic Mass: 317.19 g/mol

  • Predicted Protonated Molecule [M+H]⁺: m/z 318.19

Ionization Strategy: The structure of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine contains three nitrogen atoms, two of which (the piperidine and the secondary amine linker) are basic and readily accept a proton. Therefore, positive-ion electrospray ionization (ESI+) is the ideal method for its analysis.[7][8] This soft ionization technique will predominantly generate the protonated molecule [M+H]⁺, minimizing in-source fragmentation and providing a clear precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments.[9]

Analytical Workflow

The overall analytical process involves sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation. Each step is optimized to ensure sensitivity, specificity, and reproducibility.

Analytical_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A 1. Prepare Stock Solution (1 mg/mL in Methanol) B 2. Create Working Solutions (Serial Dilution) A->B Dilute C 3. Inject Sample B->C Analyze D 4. Reversed-Phase Separation (C18 Column) C->D E 5. ESI+ Ionization D->E F 6. Full Scan (MS1) (Detect [M+H]⁺ at m/z 318.2) E->F G 7. MS/MS Analysis (Fragment m/z 318.2) F->G Isolate & Collide H 8. Identify Fragments G->H I 9. Confirm Structure H->I

Caption: High-level workflow for LC-MS/MS analysis.

Experimental Protocols

Sample Preparation

A standardized sample preparation protocol is essential for accurate and reproducible results.

  • Stock Solution: Prepare a 1 mg/mL stock solution of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine by dissolving 1 mg of the compound in 1 mL of LC-MS grade methanol.

  • Working Solutions: Perform serial dilutions of the stock solution using a mixture of 95:5 water:acetonitrile with 0.1% formic acid to prepare a range of working standards (e.g., 1 ng/mL to 1000 ng/mL). The use of formic acid aids in the protonation of the analyte.[7]

  • Final Dilution: The final sample injected should be diluted in the initial mobile phase to prevent peak distortion.[4]

Liquid Chromatography (LC) Method

Reversed-phase chromatography is well-suited for separating compounds of this polarity. A C18 stationary phase provides excellent retention for the aromatic regions of the molecule.[10]

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 2.7 µmStandard for small molecule analysis, providing good resolution and peak shape.[10]
Mobile Phase A Water with 0.1% Formic AcidVolatile additive, ideal for MS, aids in protonation.[4]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent with good elution strength.
Gradient 5% to 95% B over 8 minutesA standard gradient to elute the compound with good peak shape and separate it from potential impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 2 µLA typical volume to avoid column overloading.
Mass Spectrometry (MS) Method

The MS parameters should be optimized to achieve maximum sensitivity for the precursor ion and generate a rich spectrum of fragment ions. The following are robust starting parameters for a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms in the molecule are readily protonated.[6][11]
Capillary Voltage 3.5 kVOptimal for creating a stable electrospray.[12]
Desolvation Temperature 350 °CEnsures efficient solvent evaporation.[13]
Nebulizer Gas Nitrogen, 45 psiAssists in the formation of fine droplets.
Full Scan (MS1) Range m/z 100 - 500A range that encompasses the expected precursor ion (m/z 318.2).
Product Ion Scan (MS2) Isolate m/z 318.2Selectively targets the protonated molecule for fragmentation.
Collision Gas ArgonAn inert gas used for collision-induced dissociation (CID).
Collision Energy (CE) Ramped 15 - 40 eVA range of energies should be tested to find the optimal value that produces a rich and informative fragmentation spectrum.[13][14]

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 318.2) is expected to yield structurally informative fragments. The fragmentation is likely to be initiated at the most labile bonds, primarily around the piperidine ring and its substituents, which are common cleavage points in similar structures.[6]

The N-benzyl bond and the C-N bonds within the piperidine ring are susceptible to cleavage. Additionally, fragmentation of the isoquinoline ring system can occur, though it is generally more stable.[5][15]

Key Predicted Fragmentation Reactions:

  • Loss of Benzyl Group: A primary fragmentation pathway is often the cleavage of the N-benzyl bond, leading to the formation of a stable tropylium ion at m/z 91 and a corresponding fragment at m/z 227 .

  • Piperidine Ring Opening: Cleavage across the piperidine ring is another common pathway for piperidine-containing compounds.[6][14] This can result in various fragment ions depending on the specific bonds that break. A likely cleavage would be adjacent to the protonated nitrogen, leading to the formation of an ion at m/z 171 (representing the protonated isoquinolin-5-amine moiety attached to a piperidine fragment).

  • Formation of Isoquinoline Ion: Cleavage of the bond between the piperidine ring and the amine linker could generate a fragment corresponding to the protonated isoquinolin-5-amine at m/z 145 .

Fragmentation_Pathway precursor Precursor Ion [M+H]⁺ m/z 318.2 frag91 Tropylium Ion m/z 91.1 precursor->frag91 Loss of C₁₄H₁₆N₃ frag227 [M+H - C₇H₇]⁺ m/z 227.1 precursor->frag227 Loss of Benzyl Radical frag171 Piperidine Ring Cleavage Product m/z 171.1 precursor->frag171 Piperidine Ring Opening frag145 Protonated Isoquinolin-5-amine m/z 145.1 precursor->frag145 C-N Bond Cleavage frag118 Isoquinoline Fragment m/z 118.1 frag145->frag118 Loss of NH₃

Caption: Predicted fragmentation of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine.

Table of Expected Fragment Ions
m/z (Predicted)Putative FormulaDescription
318.2[C₂₁H₂₄N₃]⁺Protonated Molecule [M+H]⁺
227.1[C₁₄H₁₇N₃]⁺Loss of the benzyl group (C₇H₇) from the precursor ion.
171.1[C₁₁H₁₁N₂]⁺Result of piperidine ring cleavage, retaining the isoquinoline-amine moiety.
145.1[C₉H₉N₂]⁺Protonated isoquinolin-5-amine, resulting from cleavage of the C-N linker.
118.1[C₉H₈]⁺Loss of ammonia (NH₃) from the isoquinolin-5-amine fragment.[5]
91.1[C₇H₇]⁺Stable tropylium ion from the benzyl group.

Conclusion

This application note provides a robust starting point for the LC-MS/MS analysis of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine. By leveraging electrospray ionization in positive mode, a clear protonated molecule at m/z 318.2 can be obtained. Subsequent tandem mass spectrometry, based on the predicted fragmentation pathways of the N-benzylpiperidine and isoquinoline moieties, should yield characteristic product ions at m/z 227.1, 171.1, 145.1, and 91.1. The provided LC and MS parameters are based on established methods for similar small molecules and serve as a validated foundation for further method optimization and validation in a research or drug development setting.[16][17]

References

  • Desorption Electrospray Ionization Tandem Mass Spectrometry for Detection of 24 Carcinogenic Aromatic Amines in Textiles. (2009). Analytical Chemistry. Available at: [Link]

  • Jackson, G. et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of Mass Spectrometry. Available at: [Link]

  • Zhang, Y. et al. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. International Journal of Mass Spectrometry. Available at: [Link]

  • Qing, Z. et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Available at: [Link]

  • Nesi, G. et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Qing, Z. et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. Available at: [Link]

  • Rojas-Vite, G. et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Available at: [Link]

  • Czopek, A. et al. (2016). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Coulson, M. & Tolea, M. (2000). A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

  • Pharma Focus Asia. (2025). Analytical Method Development and Validation in Pharmaceuticals. Pharma Focus Asia. Available at: [Link]

  • Dan, L. et al. (2014). Protonated primary amines induced thymine quintets studied by electrospray ionization mass spectrometry and density functional theory calculations. The Journal of Chemical Physics. Available at: [Link]

  • Duffield, A. & Buchardt, O. (1972). Thermal fragmentation of quinoline and isoquinoline N-oxides in the ion source of a mass spectrometer. Acta Chemica Scandinavica. Available at: [Link]

  • Li, Y. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Available at: [Link]

  • Kuki, Á. & Nagy, L. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link]

  • JoVE. (2024). Electrospray Ionization (ESI) Mass Spectrometry in Analytical Chemistry. JoVE Core. Available at: [Link]

  • Murphy, K. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Available at: [Link]

  • Clugston, D. & MacLean, D. (1965). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. Available at: [Link]

  • Technology Networks. (n.d.). Lc Ms Method Development And Validation For The Estimation. Technology Networks. Available at: [Link]

  • Restek. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube. Available at: [Link]

  • Wróblewski, K. et al. (2023). Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. Molecules. Available at: [Link]

  • Foley, D. et al. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Savelyeva, A. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

Sources

Application

Application Note: Optimal Formulation and Storage Protocols for N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine Stock Solutions

Target Audience: Researchers, Scientists, and Drug Development Professionals Application: High-Throughput Screening (HTS), Biochemical Assays, and Compound Management Physicochemical Profiling & Structural Causality N-(1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Application: High-Throughput Screening (HTS), Biochemical Assays, and Compound Management

Physicochemical Profiling & Structural Causality

N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine is a complex, bis-basic small molecule that presents unique handling challenges in drug discovery workflows. To design an optimal storage protocol, we must first deconstruct the molecule's structural liabilities:

  • The Isoquinolin-5-amine Moiety: The planar isoquinoline ring system is highly susceptible to UV-induced photodegradation[1]. Furthermore, the primary amine and the aromatic nitrogen are prone to oxidation, a degradation pathway visually indicated by the solution turning yellow or brown over time[2].

  • The Benzylpiperidine Tail: This bulky, lipophilic group drives the molecule's high partition coefficient (LogP), rendering the free base practically insoluble in aqueous buffers.

  • Solvent Imperative: Due to its hydrophobicity, high-concentration stock solutions (e.g., 10 mM) must be formulated in 100% anhydrous dimethyl sulfoxide (DMSO) to prevent immediate precipitation[3].

Degradation Compound N-(1-benzylpiperidin-4-yl) isoquinolin-5-amine Photo Photodegradation (Isoquinoline Ring) Compound->Photo Oxidation Oxidation (Amine Groups) Compound->Oxidation Hydrolysis Precipitation (Water Ingress in DMSO) Compound->Hydrolysis Mit1 Amber Vials / Dark Storage Photo->Mit1 Mit2 Argon/Nitrogen Atmosphere Oxidation->Mit2 Mit3 Anhydrous DMSO & Desiccated Thawing Hydrolysis->Mit3

Primary degradation pathways of isoquinoline amines and corresponding mitigation strategies.

The "Silent Killer" of DMSO Stocks: Moisture Ingress

A pervasive myth in compound management is that freeze-thaw cycles inherently destroy small molecules. In reality, substantial research concludes that compounds suspended in moisture-free DMSO can survive multiple freeze-thaw cycles without damage[4]. The true mechanism of degradation is water ingress .

DMSO is highly hygroscopic and can absorb up to 20% of its weight in atmospheric moisture within just 24 hours[4]. This water uptake triggers a cascade of failures:

  • Freezing Point Depression: DMSO saturated with 20% moisture will not freeze until it reaches temperatures below -30°C, allowing liquid-phase degradation reactions to continue in standard -20°C freezers[4].

  • Hydrate Formation & Precipitation: Moisture suppresses DMSO's solubilizing performance, causing lipophilic compounds like N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine to form hydrates and crash out of solution[3][4].

To mitigate this, modern compound management relies on single-use aliquots (e.g., 2D Matrix microtubes) stored in environmentally controlled systems, virtually eliminating the risk of moisture absorption during repeated access events[5].

Quantitative Storage Matrix

The following table summarizes the optimized parameters for maintaining the structural integrity and solubility of the compound over time.

ParameterOptimal ConditionScientific Causality & Reference
Primary Solvent 100% Anhydrous DMSOMaximizes solubility of the lipophilic free base; prevents water-induced hydrate formation[4].
Stock Concentration 10 mMStandard for HTS; balances solubility limits with downstream assay dilution requirements[3].
Storage Temperature -80°CKeeps DMSO below its glass transition temperature, preventing eutectic phase separation and ice build-up[6].
Atmosphere Dry Nitrogen / ArgonDisplaces oxygen to prevent amine oxidation; blocks atmospheric moisture ingress[2].
Container Material Amber PolypropylenePrevents UV-induced photodegradation of the isoquinoline ring[1][2] and avoids non-specific glass binding.
Solution Shelf Life 6 MonthsValidated timeframe for aliquoted stocks stored at -80°C without freeze-thaw events[2].

Self-Validating Methodologies

To ensure absolute trustworthiness in your assay data, the following protocols incorporate built-in validation steps. If a protocol fails a validation check, the stock is compromised and must be discarded.

Protocol A: Preparation of 10 mM Anhydrous DMSO Stock
  • Thermal Equilibration: Remove the solid compound from -20°C storage and place it unopened in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial turns it into a condensation sink. Atmospheric moisture will immediately bind to the powder, introducing water into your future DMSO stock[4].

  • Weighing: Weigh the required mass using an analytical balance. Use an anti-static gun to prevent aerosolization of the lipophilic powder.

  • Dissolution: Add the calculated volume of 100% anhydrous DMSO (freshly opened, septum-sealed).

  • Validation Check (Optical Clarity): Vortex for 30 seconds and sonicate in a water bath for 2 minutes. Hold the vial against a light source. The solution must be completely transparent. The presence of Schlieren lines (optical distortions caused by concentration gradients) or micro-turbidity indicates incomplete dissolution.

  • Atmospheric Purging: Overlay the headspace of the vial with a gentle stream of dry Argon or Nitrogen gas for 10 seconds before sealing to prevent oxidative degradation[2].

Protocol B: Aliquoting, Freezing, and Thawing Workflow
  • Aliquoting: Dispense the 10 mM master stock into single-use amber polypropylene microtubes (e.g., Brooks REMP or equivalent)[5].

  • Cryopreservation: Transfer the sealed aliquots directly to a -80°C freezer.

    • Causality: Storing the plates at -80°C keeps the DMSO below the glass transition temperature for its eutectic mixture, ensuring a true frozen state[6].

  • Desiccated Thawing: When required for an assay, remove a single aliquot and allow it to thaw inside a desiccator at room temperature. Do not thaw in a water bath, as this promotes condensation around the cap seal.

  • Validation Check (Centrifugation): Once visually thawed, centrifuge the tube at 10,000 × g for 5 minutes. Inspect the conical bottom.

    • Causality: High-concentration fragments and lipophilic compounds will precipitate if water has entered the system[3]. If a white or off-white pellet is visible, precipitation has occurred. The nominal concentration of the supernatant is no longer 10 mM, and the aliquot must be discarded to prevent false negatives in your assay.

Workflow A Solid Compound (Store at -20°C) B Equilibrate to RT (Prevent Condensation) A->B C Dissolve in Anhydrous DMSO (Nitrogen Overlay) B->C D Aliquot into Single-Use Tubes (Amber/Opaque) C->D E Store at -80°C (Below DMSO Glass Transition) D->E F Thaw in Desiccator (Prevent Water Ingress) E->F G Centrifuge (10,000 x g) (Validate Solubility) F->G H Working Solution (Ready for Assay) G->H

Workflow for the preparation, storage, and self-validating thawing of DMSO stock solutions.

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Method

Application Notes &amp; Protocols: Formulation Strategies for N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine in Murine Models

Introduction: The Preclinical Formulation Challenge The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, a significant number of which arise during preclinical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Preclinical Formulation Challenge

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, a significant number of which arise during preclinical development.[1][2] A critical, yet often underestimated, hurdle is the development of an appropriate formulation for in vivo studies in animal models.[3] The majority of NCEs emerging from discovery pipelines exhibit poor aqueous solubility, which can severely limit bioavailability and lead to inaccurate assessments of a compound's true pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles.

This document provides a comprehensive guide to developing effective formulation strategies for N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine , a representative heterocyclic amine, for administration in murine models. While specific experimental data for this exact molecule is limited, its structural motifs—a basic piperidine nitrogen, a benzyl group, and a planar isoquinoline system—are common in medicinal chemistry and suggest it is likely a poorly soluble, lipophilic compound (a typical Biopharmaceutics Classification System (BCS) Class II candidate).[4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple recipes to explain the causal relationships behind formulation choices, providing a systematic framework for vehicle selection, protocol execution, and quality control, thereby ensuring the generation of reliable and reproducible preclinical data.

Physicochemical Characterization: The Foundation of Formulation

A thorough understanding of a compound's physicochemical properties is the mandatory first step in any formulation development program.[5] These properties dictate the potential formulation strategies and help anticipate challenges such as precipitation or instability.

Based on the structure of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine, we can predict its key characteristics. The presence of multiple aromatic rings suggests hydrophobicity, while the amine functional groups provide sites for salt formation and pH-dependent solubility.

PropertyPredicted Value / CharacteristicRationale & Formulation Implication
Molecular Weight ~341.45 g/mol Moderate molecular weight.
logP (Lipophilicity) High (>3.5)The benzyl and isoquinoline moieties contribute to high lipophilicity, suggesting poor aqueous solubility. This makes lipid-based formulations or co-solvent systems a primary consideration.[6]
pKa (Acid Dissociation Constant) Basic (pKa ~8-9)The piperidine and isoquinoline nitrogens are basic. The compound will be ionized and more soluble at low pH. This allows for pH adjustment as a solubilization strategy, particularly for IV formulations, but risks precipitation upon entering the physiological pH of blood (~7.4).
Aqueous Solubility Poor at neutral pHExpected to be very low in water or phosphate-buffered saline (PBS) at pH 7.4. Solubility will increase in acidic conditions.
Physical Form Likely crystalline solidThe planar, rigid structure favors crystallization. Particle size reduction (micronization) could be a viable strategy to improve the dissolution rate for suspension formulations.[6][7]
Stability Potential for oxidationThe amine functionalities can be susceptible to oxidation.[8] Formulations should be protected from light and prepared fresh, or stability studies should be conducted.

Formulation Strategy Selection: A Stepwise Approach

Selecting the right formulation strategy is a balance between maximizing exposure, ensuring animal welfare, and maintaining the integrity of the study.[1][3] The goal is to develop the simplest possible formulation that meets the study's requirements. A tiered, or stepwise, approach is highly recommended.[9]

The following workflow provides a logical pathway for selecting an appropriate formulation strategy for N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine.

Formulation_Strategy start_node 1. Determine Target Dose & Route process_node process_node decision_node decision_node result_node result_node A 1. Determine Target Dose & Route B 2. Screen Solubility in GRAS Vehicles A->B C Is required dose soluble in a simple aqueous system (e.g., acidified water, cyclodextrin)? B->C D Is required dose soluble in a co-solvent system (e.g., PEG400, DMSO, Solutol)? C->D No E Is compound stable in vehicle? C->E Yes D->E Yes G Formulate as a Suspension (e.g., 0.5% MC, 10% Tween 80) D->G No F Formulate as a Solution E->F Yes I Test alternative vehicles E->I No H Consider Lipid-Based System (e.g., Corn Oil, SEDDS) G->H If bioavailability is still poor

Caption: Formulation strategy selection workflow.

Detailed Formulation Protocols

The following sections provide detailed, step-by-step protocols for preparing formulations of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine for common administration routes in mice. Safety Precaution: Always handle the active pharmaceutical ingredient (API) in a fume hood or other ventilated enclosure, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Oral Gavage (PO) Administration

Oral gavage is a common route for preclinical studies due to its relevance to potential human administration.[1] The challenge is often overcoming dissolution rate-limited absorption for poorly soluble compounds.[9]

Recommended Vehicles for Oral Gavage in Mice

VehicleCompositionProperties & Considerations
0.5% Methylcellulose (MC) / 0.1% Tween 80 0.5% w/v MC, 0.1% v/v Tween 80 in sterile waterStandard suspension vehicle. MC increases viscosity to slow settling. Tween 80 acts as a wetting agent to aid dispersion. Prepare fresh.
20% Captisol® (SBE-β-CD) 20% w/v Sulfobutyl ether β-cyclodextrin in sterile waterSolubilizing agent that forms inclusion complexes. Can create a true solution. Useful for compounds that fit within the cyclodextrin cavity.
PEG 400 / Water (60:40) 60% v/v Polyethylene glycol 400, 40% v/v sterile waterCo-solvent system. Can achieve high concentrations but may be hypertonic. Potential for precipitation upon dilution in the GI tract.
Corn Oil 100% Corn OilLipid vehicle suitable for highly lipophilic compounds. Can enhance lymphatic absorption.[6][10]

Protocol 4.1.1: Preparation of a 10 mg/mL Suspension in 0.5% Methylcellulose

This protocol is suitable for delivering a 100 mg/kg dose in a 10 mL/kg dosing volume.

  • Prepare the Vehicle:

    • Add 0.5 g of methylcellulose to 50 mL of hot sterile water (~60-70°C) and stir vigorously to disperse.

    • Add 50 mL of cold sterile water and continue stirring in a cold water bath until the solution becomes clear and viscous.

    • Add 0.1 mL of Tween 80 and mix thoroughly.

  • Weigh the API:

    • Accurately weigh the required amount of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine. For 10 mL of a 10 mg/mL suspension, weigh 100 mg.

  • Create a Paste:

    • Place the API powder in a mortar. Add a small amount of the vehicle (~1-2 mL) and triturate with a pestle to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the particles and prevent clumping.

  • Dilute to Final Volume:

    • Gradually add the remaining vehicle to the paste while stirring continuously.

    • Transfer the suspension to a calibrated container (e.g., a glass vial) and bring it to the final volume.

  • Homogenize:

    • Use a magnetic stirrer or vortex mixer to stir the suspension for at least 30 minutes before dosing to ensure homogeneity. Continuously stir during the dosing procedure to prevent settling.[9]

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption into the systemic circulation, bypassing first-pass metabolism.[11] However, care must be taken as some vehicles can cause local irritation or organ damage with repeated administration.[12]

Recommended Vehicles for Intraperitoneal Injection in Mice

VehicleCompositionProperties & Considerations
Saline with 5% DMSO & 5% Solutol® HS-15 5% DMSO, 5% Solutol HS-15, 90% sterile saline (0.9% NaCl)A common co-solvent/surfactant system for achieving solubility. The concentration of DMSO should be kept to a minimum.
20% Captisol® in Saline 20% w/v Sulfobutyl ether β-cyclodextrin in sterile salineCan provide a clear, isotonic solution suitable for injection. Preferred over co-solvents where possible to minimize vehicle-related toxicity.
0.5% Methylcellulose 0.5% w/v MC in salineCan be used for IP suspensions, but repeated administration may cause histological damage to organs like the liver and spleen.[12] Use with caution and appropriate controls.

Protocol 4.2.1: Preparation of a 5 mg/mL Solution in a DMSO/Solutol/Saline Vehicle

This protocol is suitable for delivering a 50 mg/kg dose in a 10 mL/kg dosing volume.

  • Weigh the API:

    • Accurately weigh the required amount of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine. For 5 mL of a 5 mg/mL solution, weigh 25 mg.

  • Dissolve in Co-solvent/Surfactant:

    • In a sterile glass vial, add 0.25 mL of DMSO to the API and vortex until fully dissolved.

    • Add 0.25 mL of Solutol® HS-15 and vortex to mix.

  • Dilute with Saline:

    • Slowly add 4.5 mL of sterile saline (0.9% NaCl) to the mixture while continuously vortexing. Add the saline dropwise initially to prevent immediate precipitation of the compound.

  • Inspect and Filter:

    • Visually inspect the final solution to ensure it is clear and free of particulates.

    • For IV administration, sterile filtration through a 0.22 µm syringe filter is mandatory. For IP, it is highly recommended to ensure sterility and remove any micro-precipitates.

Intravenous (IV) Injection

IV administration provides 100% bioavailability and is used for definitive PK studies. Formulations must be sterile, clear solutions with a pH and osmolality as close to physiological levels as possible to avoid hemolysis and injection site reactions.[13]

Recommended Vehicles for Intravenous Injection in Mice

VehicleCompositionProperties & Considerations
10% Captisol® in Water for Injection (WFI) 10% w/v SBE-β-CD in WFI, pH adjusted to ~5-6A preferred vehicle for achieving solubility while minimizing toxicity. pH adjustment may be necessary to aid dissolution.
5% Dextrose in Water (D5W) 5% w/v Dextrose in WFIStandard isotonic vehicle. May require pH adjustment or a very low concentration of co-solvent (e.g., <2% DMSO) to achieve solubility.

Protocol 4.3.1: Preparation of a 1 mg/mL IV Solution using pH Adjustment and Captisol®

This protocol is suitable for delivering a 10 mg/kg dose in a 10 mL/kg dosing volume.

  • Prepare the Vehicle:

    • Prepare a 10% (w/v) solution of Captisol® in Water for Injection (WFI).

  • Weigh and Dissolve API:

    • Accurately weigh 10 mg of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine and add it to 10 mL of the 10% Captisol® solution.

  • Adjust pH for Solubilization:

    • Gently stir the suspension. The compound's basic nature suggests it will be more soluble at an acidic pH.

    • Slowly add 0.1 N HCl dropwise while monitoring the pH and visual clarity. Stop adding acid once the solution becomes clear. Aim for a final pH between 4 and 6. Avoid overly acidic conditions which can cause irritation.

  • Sterile Filtration:

    • Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial. This step is mandatory for all IV formulations.[13]

  • Final Inspection:

    • Before administration, visually inspect the solution against a light and dark background to ensure it is completely clear and free of any foreign matter.

Formulation Analysis and Quality Control

Verifying the concentration and homogeneity of a formulation is a non-negotiable step for ensuring the integrity of an in vivo study.[2] Administering an incorrect dose can invalidate experimental results.

QC Workflow for Formulation Batches

QC_Workflow start_node Formulation Prepared process_node process_node decision_node decision_node result_node result_node fail_node fail_node A 1. Formulation Prepared B 2. Visual Inspection (Clarity, Color, Particulates) A->B C Is appearance acceptable? B->C D 3. Sample for Analysis (e.g., Top, Middle, Bottom for suspensions) C->D Yes I Batch Rejected (Investigate & Reformulate) C->I No E 4. Concentration Analysis (HPLC-UV) D->E F Is concentration within 90-110% of target? E->F G For Suspensions: Is RSD of samples <10%? F->G Yes F->I No H Batch Accepted for Dosing G->H Yes G->I No

Caption: Quality control workflow for formulation batches.

Protocol 5.1: Concentration Verification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and widely available method for quantifying small molecules in formulation vehicles.[14]

  • Sample Preparation:

    • Prepare a stock solution of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine of known concentration in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Generate a calibration curve by creating a series of standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Accurately dilute a sample of the prepared formulation into the analytical range of the calibration curve using the same solvent. A 100-fold or 1000-fold dilution may be necessary.

  • HPLC-UV Method:

    • The following provides a starting point for method development.

ParameterSuggested Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Detection λ Scan for λmax (likely ~254 nm or ~280 nm)
Injection Vol. 10 µL
  • Analysis:

    • Inject the standards to establish the calibration curve.

    • Inject the diluted formulation sample(s).

    • Calculate the concentration in the sample using the linear regression equation from the calibration curve, accounting for the dilution factor. The result should be within ±10% of the target concentration.

References

  • White, H. S. (2019). Take Care with Repeated Drug Administration via the Intraperitoneal Route. University of Washington. Available from: [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Available from: [Link]

  • Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. Quay Pharma. Available from: [Link]

  • Nema, S., & Washkuhn, R. J. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Turner, P. V., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Frontiers in Pharmacology. Available from: [Link]

  • University of Queensland. (2024). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. University of Queensland Biological Resources. Available from: [Link]

  • Agno Pharmaceuticals. (2023). Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. Available from: [Link]

  • Sleigh, J. N., et al. (2023). Intraperitoneal Injection of Neonatal Mice. Bio-protocol. Available from: [Link]

  • Persson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences. Available from: [Link]

  • Defense Technical Information Center. (n.d.). PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. DTIC. Available from: [Link]

  • Yokoyama, H., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. ACS Omega. Available from: [Link]

  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available from: [Link]

  • De Pooter, S., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS One. Available from: [Link]

  • SlideShare. (2023). Amino compounds. SlideShare. Available from: [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Atoji, K., & Manning, P. J. (2007). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal. Available from: [Link]

  • ResearchGate. (2019). Formulation of entacapone for intraperitoneal injection in mice?. ResearchGate. Available from: [Link]

  • Wang, A., et al. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Gad, S. C. (n.d.). Gad Vehicles Database. Available from: [Link]

  • ResearchGate. (n.d.). Oral Gavage Science topic. ResearchGate. Available from: [Link]

  • University of Queensland. (2024). LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. University of Queensland Biological Resources. Available from: [Link]

  • Bubier, J. A., et al. (2016). Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice. Journal of the American Association for Laboratory Animal Science. Available from: [Link]

  • ResearchGate. (2025). What is the recommended solvent formulation for OGT2115 in mice (oral gavage or IP)?. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-piperidylamine. PubChem. Available from: [Link]

  • Jakubowska, A., et al. (n.d.). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. PubChem. Available from: [Link]

  • ResearchGate. (n.d.). Isoquinolin-5-amine. ResearchGate. Available from: [Link]

  • OUCI. (n.d.). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}. OUCI. Available from: [Link]

  • PubMed. (2009). the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability. PubMed. Available from: [Link]

  • PubChem. (2026). N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro[6]benzothieno[2,3-d]pyrimidin-4-amine. PubChem. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine

Welcome to the Formulation & Solubilization Technical Support Center. This guide is designed for drug development professionals and formulation scientists troubleshooting the poor aqueous solubility of N-(1-benzylpiperid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubilization Technical Support Center. This guide is designed for drug development professionals and formulation scientists troubleshooting the poor aqueous solubility of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine.

Below, you will find causal explanations, validated protocols, and troubleshooting FAQs to overcome physicochemical barriers in early-stage formulation.

Physicochemical Profiling & Baseline FAQs

Q: Why does N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine exhibit such poor aqueous solubility at physiological pH (7.4)? A: The insolubility is driven by the molecule's high lipophilicity and its ionization profile. The structure contains a bulky, hydrophobic benzyl group and an isoquinoline ring. It features two primary basic centers: a piperidine nitrogen (pKa ~9.5) and an isoquinoline nitrogen (pKa ~5.4). At pH 7.4, the isoquinoline nitrogen is entirely unprotonated, and the overall hydrophobicity of the uncharged domains dominates, leading to a high crystal lattice energy and rapid hydrophobic aggregation in aqueous media. For absorption to occur, the drug must be in solution at the absorption site [1].

Q: Can I just lower the pH of my formulation to dissolve the free base? A: While lowering the pH will protonate the piperidine (and eventually the isoquinoline) nitrogens, relying solely on an acidic vehicle is often unviable for in vivo applications due to tissue irritation and buffer capacity limitations. Furthermore, if the drug is administered orally or intravenously, the physiological buffer will rapidly neutralize the microenvironment, causing the free base to precipitate (exceeding its pHmax​ ). This necessitates engineered solubilization strategies like salt formation or complexation.

Troubleshooting Guide: Salt Screening and Selection

Q: I want to form a salt to improve solubility. How do I choose the right counterion? A: The selection of a counterion is governed by the relative pKa difference between the basic centers of your drug and the conjugate acid. To ensure stable salt formation and prevent disproportionation, the pKa of the counterion should be at least 2 to 3 units lower than the pKa of the basic center [2].

  • Mono-salt target: To protonate the piperidine N (pKa ~9.5), use acids with pKa < 6.5 (e.g., citric acid, tartaric acid).

  • Di-salt target: To protonate both the piperidine and isoquinoline N (pKa ~5.4), you must use strong acids with pKa < 2.4 (e.g., hydrochloric acid, methanesulfonic acid) [3].

Protocol: High-Throughput Salt Screening Workflow

This self-validating protocol ensures that the chosen salt not only dissolves but maintains thermodynamic stability.

  • Stock Preparation: Dissolve the free base of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine in a volatile, water-miscible organic solvent (e.g., THF or acetone) at 50 mg/mL.

  • Dispensing: Dispense equimolar amounts of the free base into a 96-well glass plate.

  • Counterion Addition: Add 1.05 molar equivalents of selected counterions (e.g., HCl, mesylate, citrate, maleate) dissolved in an ethanol/water mixture to the respective wells.

  • Crystallization: Evaporate the solvent slowly under a steady stream of nitrogen. If oils form, subject the plate to temperature cycling (5°C to 50°C over 48 hours) or add an anti-solvent (e.g., heptane) to induce nucleation.

  • Validation & Characterization:

    • Crystallinity: Analyze precipitates via X-Ray Powder Diffraction (XRPD). Reject amorphous salts as they are thermodynamically unstable.

    • Solubility: Suspend the crystalline salts in water, equilibrate for 24 hours, filter, and quantify the dissolved fraction via HPLC-UV.

SaltSelection Start Evaluate Free Base pKa Piperidine (~9.5), Isoquinoline (~5.4) Rule Apply pKa Rule: pKa(acid) < pKa(base) - 2 Start->Rule Mono Mono-salt Target (Piperidine N only) Acids pKa < 7.5 Rule->Mono Di Di-salt Target (Both N centers) Acids pKa < 3.4 Rule->Di TestMono Screen Weak Acids (Citrate, Tartrate) Mono->TestMono TestDi Screen Strong Acids (HCl, Mesylate) Di->TestDi Eval Evaluate Crystallinity (XRPD) & Aqueous Solubility TestMono->Eval TestDi->Eval Success Optimal Salt Selected (High Solubility, Stable) Eval->Success

Workflow for selecting optimal counterions based on the pKa of basic nitrogen centers.

Troubleshooting Guide: Cyclodextrin Complexation

Q: My hydrochloride salt provides great in vitro solubility, but it precipitates upon intravenous injection (pH 7.4). How can I prevent this? A: This is a classic pHmax​ failure. When the salt enters the neutral physiological environment, it rapidly deprotonates back into the insoluble free base. To circumvent this, you can utilize inclusion complexes like Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic benzyl and isoquinoline moieties. This encapsulation is entropically driven by the release of high-energy water molecules from the cyclodextrin cavity, effectively shielding the hydrophobic domains from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains solubility [4, 5].

Protocol: Phase-Solubility Diagram Generation (Higuchi-Connors Method)

To determine the exact amount of HP-β-CD required for your target dose, you must calculate the stability constant ( K1:1​ ) [5].

  • Vehicle Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 25, 50, 100, 150, and 200 mM) in a pH 7.4 phosphate buffer.

  • Drug Addition: Add an excess amount (beyond expected saturation) of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine to each vial.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at a constant temperature (25°C ± 0.5°C) for 72 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter. Crucial step: Discard the first 1 mL of filtrate to account for potential drug adsorption to the filter membrane.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV to determine the concentration of the solubilized drug.

  • Data Analysis: Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of HP-β-CD (x-axis). A linear plot (A_L type) indicates a 1:1 complexation ratio. Calculate the stability constant: K1:1​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility of the drug.

CDProtocol Prep Prepare HP-β-CD Solutions (0 to 200 mM in Buffer) Add Add Excess Drug (N-(1-benzylpiperidin-4-yl)...) Prep->Add Equilibrate Equilibrate at 25°C (Agitate for 72 hours) Add->Equilibrate Filter Filter Suspension (0.45 µm PTFE membrane) Equilibrate->Filter Analyze HPLC-UV Quantification (Measure Dissolved Drug) Filter->Analyze Plot Plot Phase-Solubility Diagram Calculate K1:1 Constant Analyze->Plot

Step-by-step Higuchi-Connors phase-solubility methodology for cyclodextrin complexation.

Troubleshooting Guide: Nanosuspensions for Oral Delivery

Q: I am developing an oral solid dosage form, but the salts are too hygroscopic and cyclodextrins add too much bulk to the tablet. What is the alternative? A: If equilibrium solubility enhancement is problematic due to excipient bulk or salt hygroscopicity, focus on increasing the dissolution rate of the free base via particle size reduction (nanosuspension). According to the Noyes-Whitney equation ( dC/dt=hD⋅S​(Cs​−C) ), reducing the particle size to the nanometer range exponentially increases the surface area ( S ), leading to rapid dissolution in the gastrointestinal tract before transit time expires [1, 6].

Protocol: Media Milling for Nanosuspension
  • Dispersion: Disperse the free base drug (5% w/w) in an aqueous solution containing a steric stabilizer (e.g., HPMC, 1% w/w) and a surfactant (e.g., Tween 80, 0.1% w/w) to prevent Ostwald ripening.

  • Milling: Transfer the dispersion to a media mill containing yttrium-stabilized zirconium oxide beads (0.5 mm diameter).

  • Processing: Mill at 2000 RPM for 2-4 hours, maintaining the temperature below 20°C using a cooling jacket to prevent thermal degradation.

  • Validation: Measure the particle size distribution (PSD) using Dynamic Light Scattering (DLS). Target a Z-average of < 300 nm with a Polydispersity Index (PDI) < 0.2.

Quantitative Data Summary

The table below summarizes the expected physicochemical impact of each solubilization strategy on N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine.

Solubilization StrategyPrimary MechanismExpected SolubilityKey AdvantagePrimary Limitation
Free Base (Baseline) N/A< 0.01 mg/mLHigh puritySevere bioavailability limits
Hydrochloride Salt Ionization & lowered lattice energy10 - 50 mg/mLHigh aqueous solubilityRisk of in vivo precipitation
Mesylate Salt Di-cation formation> 50 mg/mLMaximum solubilityPotential counterion toxicity
HP-β-CD Complexation Hydrophobic cavity encapsulation5 - 20 mg/mLMaintains solubility at pH 7.4High excipient-to-drug mass ratio
Nanosuspension Surface area expansion (Noyes-Whitney)Rate increase onlyAvoids hygroscopic saltsPhysical instability (aggregation)

References

  • Savjani KT, Gajjar AK, Savjani JK. "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012.
  • "Salt Selection in Drug Development." Pharmaceutical Technology, 2006.
  • Gould, P.L. "Salt selection for basic drugs.
  • "The Science Behind Solubility: How Hydroxypropyl Beta-Cyclodextrin Enhances Product Performance." Ningbo Inno Pharmchem Co., Ltd.
  • "Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Deriv
  • "SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
Optimization

Troubleshooting N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine precipitation in DMSO

An In-depth Guide to Troubleshooting the Precipitation of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine in DMSO Introduction: Navigating the Challenges of Compound Solubility in Drug Discovery In the realm of drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to Troubleshooting the Precipitation of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine in DMSO

Introduction: Navigating the Challenges of Compound Solubility in Drug Discovery

In the realm of drug discovery and development, maintaining the solubility of candidate compounds is paramount for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a ubiquitous solvent, prized for its ability to dissolve a wide range of organic molecules.[1][2][3] However, researchers often encounter the frustrating issue of compound precipitation, particularly with complex heterocyclic molecules like N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine. This guide, designed for research scientists and drug development professionals, provides a comprehensive, question-and-answer-based approach to troubleshooting and preventing the precipitation of this and similar compounds in DMSO.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I've observed a precipitate in my DMSO stock solution of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine. What are the likely causes?

The precipitation of a compound from a DMSO stock solution is often a multifaceted issue. Several factors, acting alone or in concert, can lead to a previously clear solution becoming cloudy or containing visible crystals.

  • Supersaturation and Concentration Limits : One of the most common reasons for precipitation is that the solution is supersaturated.[4] While a compound may initially dissolve to form a clear solution, this state can be thermodynamically unstable. Over time, especially with changes in temperature or the introduction of nucleation sites (like dust particles), the excess compound will fall out of solution. The concentration of the solute in DMSO is a critical factor; too high a concentration can lead to rapid and uncontrolled crystallization.[5]

  • The Critical Role of Temperature : Temperature fluctuations significantly impact solubility.[5] Many compounds are less soluble at lower temperatures. Therefore, when a stock solution prepared at room temperature is stored at -20°C or -80°C, the solubility limit of the compound can be exceeded, leading to precipitation.[6] The process of freezing and thawing can also promote precipitation.[4][7][8] DMSO has a relatively high freezing point (around 18.5°C), and if the stock solution freezes, the compound may not fully redissolve upon thawing.[6][9]

  • Water Contamination: The Hidden Culprit : DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][9][10] This absorbed water can drastically alter the solvent properties of DMSO. For many hydrophobic compounds, the presence of even small amounts of water in DMSO can significantly decrease their solubility, leading to precipitation.[4][6][11] The hydrogen-bonding network of the DMSO-water mixture becomes more structured, making it more difficult to dissolve large lipophilic compounds.[11] A microplate with 2µL of 100% DMSO per well can absorb over 6% water by volume after just one hour in a lab with ~40% relative humidity.[10]

  • Compound Purity and Physical Form : The purity of the compound itself can influence its solubility. Certain impurities can sometimes enhance solubility, while others may decrease it or act as nucleation sites for precipitation.[7][12] Furthermore, the physical form of the compound matters. Amorphous solids are generally more soluble than their crystalline counterparts because the crystalline form is in a lower, more stable energy state.[7][13] A solution prepared from an amorphous solid might be supersaturated with respect to the more stable crystalline form, and over time, the compound may crystallize out.

Q2: How can I redissolve the precipitate in my stock solution?

If you observe a precipitate, it's crucial to attempt to redissolve it to ensure you are working with the correct concentration.

  • Gentle Warming : Bring the stock solution to room temperature. You can then gently warm the solution in a water bath, not exceeding 37-40°C.[2] Avoid excessive heat, as it could degrade the compound.[6]

  • Vortexing and Sonication : While warming, intermittently vortex the solution vigorously. If vortexing is insufficient, sonication can be an effective method to break up the precipitate and facilitate dissolution.[8]

  • Visual Inspection : After these steps, carefully inspect the solution to ensure all particulate matter has dissolved.

  • Centrifugation (as a last resort) : If redissolving is unsuccessful, you can centrifuge the vial to pellet the precipitate and use the clear supernatant. However, be aware that the concentration of the supernatant will be lower than the intended concentration.[11]

Q3: What are the best practices for preparing and storing DMSO stock solutions to prevent precipitation?

Proactive measures during preparation and storage are the most effective way to prevent precipitation.

  • Start with High-Purity, Anhydrous DMSO : Always use a fresh, unopened bottle of anhydrous (water-free) DMSO to prepare stock solutions.[6][14] This minimizes the initial water content.

  • Aliquot for Single Use : To avoid repeated freeze-thaw cycles and frequent exposure to atmospheric moisture, aliquot the main stock solution into smaller, single-use volumes.[6][15]

  • Optimal Storage Conditions : For long-term storage, -80°C is generally recommended over -20°C to minimize degradation.[6][15] Store vials tightly sealed and protected from light, especially if the compound is light-sensitive.[2][9]

  • Proper Container Selection : Use airtight amber glass vials or polypropylene tubes to protect the solution from light and moisture.[6]

Q4: My N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine dissolves in 100% DMSO but precipitates when diluted into my aqueous assay buffer. What should I do?

This is a common challenge known as "aqueous solubility," and it occurs because the compound is significantly less soluble in the aqueous environment of the assay buffer.

  • Stepwise Dilution : Avoid adding the concentrated DMSO stock directly into the aqueous buffer. Instead, perform serial dilutions in pure DMSO first to lower the concentration before the final dilution into the assay medium.[13][14]

  • Minimize Final DMSO Concentration : While a certain amount of DMSO is necessary to keep the compound in solution, aim for the lowest possible final concentration in your assay (typically <0.5% to avoid cellular toxicity or assay interference).[15]

  • Assess Buffer Components : The pH, salt concentration, and presence of proteins (like serum in cell culture media) can all impact compound solubility.[16] Consider if adjusting the pH or using additives (if compatible with your assay) could improve solubility.

  • Determine Kinetic Solubility : It may be necessary to experimentally determine the maximum soluble concentration of your compound in the final assay buffer. This will inform the highest concentration you can reliably test.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving precipitation issues.

G cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Investigation & Root Cause Analysis cluster_3 Solutions & Prevention A Precipitate observed in N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine DMSO stock solution B Attempt to Redissolve: 1. Warm to 37°C 2. Vortex/Sonicate A->B C Did it redissolve? B->C D Review Storage & Handling: - Freeze-thaw cycles? - Age of DMSO? - Storage temperature? C->D No M Proceed with Experiment C->M Yes E Check Concentration: Is it near the known solubility limit? D->E F Consider Purity: - Amorphous vs. Crystalline? - Potential impurities? E->F G Assess Water Content: - Was anhydrous DMSO used? - How often was the stock opened? F->G H Prepare Fresh Stock Solution G->H I Use Anhydrous DMSO H->I J Lower Stock Concentration I->J K Aliquot for Single Use J->K L Store at -80°C in airtight, amber vials K->L

Caption: A troubleshooting flowchart for addressing compound precipitation in DMSO.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Calculation : Determine the mass of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine powder needed to achieve the desired stock concentration (e.g., 10 mM).

  • Weighing : On an analytical balance, accurately weigh the calculated mass of the compound into a sterile, amber glass vial.[2]

  • Solvent Addition : Using a calibrated pipette, add the required volume of fresh, anhydrous DMSO to the vial.[2]

  • Dissolution : Tightly cap the vial and vortex until the solid is completely dissolved. If necessary, use gentle warming (37°C) or brief sonication to aid dissolution.[2]

  • Aliquoting : Once fully dissolved, dispense the stock solution into single-use aliquots in polypropylene tubes.

  • Storage : Clearly label all aliquots with the compound name, concentration, date, and your initials. Store at -80°C.[2][15]

Protocol 2: Kinetic Solubility Assessment in Assay Buffer
  • Prepare Compound Plate : In a 96-well plate, prepare serial dilutions of your N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine DMSO stock solution in pure DMSO.

  • Prepare Buffer Plate : In a separate 96-well plate, add your aqueous assay buffer to each well.

  • Mixing : Transfer a small, fixed volume (e.g., 1-2 µL) from the compound plate to the buffer plate. The final DMSO concentration should be consistent across all wells and match your intended assay conditions.

  • Incubation : Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours), protected from light.

  • Measurement : Measure the turbidity or light scattering of each well using a plate reader (nephelometry).[17] The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit.

Summary of Key Factors and Recommendations

FactorPotential Cause of PrecipitationRecommended Action
Concentration Exceeding the thermodynamic solubility limit (supersaturation).Prepare a lower concentration stock solution. Empirically determine the kinetic solubility.
Temperature Reduced solubility at lower storage temperatures; incomplete redissolution after freezing.Minimize freeze-thaw cycles by aliquoting.[6] Ensure complete redissolution with gentle warming and vortexing before use.[6]
Water Content Absorption of atmospheric moisture by hygroscopic DMSO, reducing solvent capacity for hydrophobic compounds.[4][10]Always use high-purity, anhydrous DMSO for stock preparation.[6] Store stocks in tightly sealed containers.
Compound Purity Presence of less soluble impurities or conversion from a more soluble amorphous state to a less soluble crystalline state.[7]Be aware of the compound's physical form. If issues persist, consider compound re-purification or analysis.
Aqueous Dilution Lower solubility of the compound in the final aqueous assay buffer compared to pure DMSO.Perform serial dilutions in DMSO before adding to the aqueous medium.[13][14] Optimize the final DMSO concentration.

References

  • How does dimethylsulfoxide influence the crystallization of compounds? - Blog. (2025, September 12).
  • How to store 99.9% DMSO properly? - Blog. (2025, May 23).
  • What is the best way of storing a DMSO in a research lab? - Quora. (2018, October 9).
  • Technical Support Center: Best Practices for Long-Term Storage of SZ-015268 in DMSO - Benchchem. (n.d.).
  • What is the best right way of storing DMSO in research lab? - ResearchGate. (2015, June 10).
  • Cheng, Y., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 652-60.
  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO - Ziath. (n.d.).
  • impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media - Benchchem. (n.d.).
  • Samples in DMSO: What an end user needs to know - Ziath. (n.d.).
  • Preparation of III-31-C Stock Solution with DMSO: Application Notes and Protocols - Benchchem. (n.d.).
  • Troubleshooting | BioAssay Systems. (n.d.).
  • FAQs on Inhibitor Preparation - Sigma-Aldrich. (n.d.).
  • Dahlin, J. L., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71.
  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf - NIH. (2015, September 18).
  • Dehghan, H., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. (2011, October 15).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-51.
  • Kozikowski, B. A., et al. (2005). In situ DMSO hydration measurements of HTS compound libraries. Journal of Biomolecular Screening, 10(6), 546-53.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-8.
  • Compound Solubility with Dimethylsulfoxide - Hampton Research. (2022, March 30).
  • DMSO Physical Properties - gChem. (n.d.).
  • Compound Handling Instructions - MCE. (n.d.).
  • The effect of room-temperature storage on the stability of compounds in DMSO - Yufeng. (2024, July 22).
  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? - ResearchGate. (2014, October 23).
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath. (n.d.).
  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. - Merck Millipore. (2013, May 30).
  • Recent trends in the impurity profile of pharmaceuticals - PMC. (n.d.).
  • Purity - Practical Solubility Science - Prof Steven Abbott. (n.d.).

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine

Welcome to the Technical Support Center for isoquinoline-based C-N cross-coupling. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the Buchwald-Hartwig amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for isoquinoline-based C-N cross-coupling. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the Buchwald-Hartwig amination between 5-bromoisoquinoline and 1-benzylpiperidin-4-amine .

Mechanistic Overview & Workflow

The synthesis of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine presents unique chemoselectivity challenges. The reaction relies on a palladium-catalyzed catalytic cycle, which is historically challenged by two factors: the strong Lewis basicity of the isoquinoline nitrogen (which can coordinate to and poison the palladium center) and the propensity of the primary amine to undergo double arylation, forming unwanted biaryl byproducts 1[1].

To enforce causality toward the desired product, the catalytic cycle must be tightly regulated using sterically demanding bidentate ligands (e.g., BINAP) or bulky monodentate ligands (e.g., XPhos or Josiphos) 2[2]. These ligands accelerate the reductive elimination step while physically shielding the Pd(II) intermediate from off-target coordination by the isoquinoline substrate.

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(BINAP)] OxAdd Oxidative Addition Pd(II) Ar-Br Complex Pd0->OxAdd 5-bromoisoquinoline AmineCoord Amine Coordination 1-benzylpiperidin-4-amine OxAdd->AmineCoord Deprot Deprotonation Cs2CO3 Base AmineCoord->Deprot HBr displacement RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 N-(1-benzylpiperidin-4-yl) isoquinolin-5-amine

Buchwald-Hartwig catalytic cycle for N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine synthesis.

Quantitative Optimization Data

Selecting the correct catalyst and base pairing is critical. Strong bases like NaOtBu can cause degradation, while weaker bases like K₂CO₃ often fail to deprotonate the Pd(II)-amine complex efficiently. The table below summarizes expected outcomes based on established optimization principles for base-sensitive isoquinolines 1[1].

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)Primary Byproduct
Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O100< 4022Dehalogenated isoquinoline
Pd₂(dba)₃ / XPhosNaOtBuToluene908568Biaryl amine (Double arylation)
Pd₂(dba)₃ / BINAP Cs₂CO₃ THF or Toluene 65 - 90 > 98 80 - 88 None (Clean profile)
Pd(dppf)Cl₂Cs₂CO₃THF806045Unreacted Starting Material

Self-Validating Experimental Protocol

This protocol utilizes an in-process control (IPC) mechanism to ensure the catalytic cycle is active before committing to long reaction times.

Objective: Synthesize N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine via optimized Buchwald-Hartwig conditions.

Step 1: Catalyst Pre-activation

  • Action: In an oven-dried Schlenk flask under argon, combine Pd₂(dba)₃ (2.5 mol%) and racemic BINAP (5.0 mol%) in anhydrous Toluene (10 volumes). Stir at 40 °C for 15 minutes.

  • Causality: Pre-mixing ensures the generation of the active Pd(0)Lₙ species before substrate introduction, preventing the isoquinoline nitrogen from competitively binding to unliganded palladium.

  • Validation Check: The mixture must transition from a deep purple suspension to a dark reddish-brown homogeneous solution. If the solution remains purple, the ligand exchange has failed; discard and use fresh catalyst.

Step 2: Substrate & Base Addition

  • Action: Add 5-bromoisoquinoline (1.0 equiv, limiting reagent) and 1-benzylpiperidin-4-amine (1.2 equiv). Follow immediately with anhydrous Cs₂CO₃ (2.5 equiv).

  • Causality: Cs₂CO₃ is specifically chosen over NaOtBu to prevent base-catalyzed degradation of the piperidine moiety and to suppress biaryl formation 1[1].

Step 3: Degassing & Kinetic Monitoring

  • Action: Perform three freeze-pump-thaw cycles. Heat the reaction mixture to 90 °C.

  • Causality: Trace oxygen irreversibly oxidizes Pd(0) to inactive Pd(II), halting the catalytic cycle.

  • Validation Check (IPC): At t = 2 hours, withdraw a 50 µL aliquot under argon. Quench in MeCN and analyze via LC-MS. You should observe >50% conversion. If >80% starting material remains, the catalyst has deactivated; spike with an additional 1 mol% Pd₂(dba)₃.

Step 4: Scavenging & Purification

  • Action: Cool to room temperature, add a metal scavenger (e.g., SiliaMetS Thiol, 5 equiv relative to Pd), and stir for 4 hours. Filter through a Celite pad and purify via chromatography using triethylamine-deactivated silica gel.

  • Causality: Residual palladium coordinates strongly to the isoquinoline product, causing streaking on silica and artificially lowering isolated yields. Furthermore, amino-isoquinolines are sensitive to acidic environments and can decompose on standard silica gel 3[3].

Troubleshooting Guide

Troubleshooting Issue Issue: Low Yield (<50% Conversion) LCMS LC-MS Diagnostic Analysis Issue->LCMS Unreacted Unreacted SM Predominates LCMS->Unreacted Byproducts Byproducts Predominate LCMS->Byproducts CatDeact Catalyst Deactivation Check inert atmosphere Unreacted->CatDeact Poisoning Isoquinoline Poisoning Increase ligand bulk Unreacted->Poisoning Dehal Dehalogenation Switch to aprotic solvent Byproducts->Dehal Biaryl Double Arylation Reduce amine equivalents Byproducts->Biaryl

Diagnostic logic tree for troubleshooting low yields in isoquinoline amination reactions.

Q: My reaction stalls at 40% conversion despite using an excess of 1-benzylpiperidin-4-amine. What is the root cause?

A: This is a classic symptom of catalyst poisoning via product inhibition . As the concentration of the N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine product increases, its localized basicity can outcompete the ligand for the Pd center. Solution: Increase the steric bulk of your ligand (switch from BINAP to BrettPhos) or slightly increase the reaction temperature to favor the dissociation of the product from the metal center.

Q: LC-MS shows a significant mass peak corresponding to unsubstituted isoquinoline. How do I prevent this dehalogenation?

A: Dehalogenation occurs when the Pd(II) intermediate undergoes β-hydride elimination rather than reductive elimination. This means a hydrogen source is present in your system—often the solvent or an enolizable base. Solution: Ensure your solvent (Toluene/THF) is strictly anhydrous and thoroughly degassed. Confirm you are using Cs₂CO₃, as stronger alkoxide bases can sometimes participate in hydride transfer pathways 3[3].

Q: The product co-elutes with a dark impurity during silica gel chromatography. What is it?

A: This is likely palladium black or a Pd-complexed product. Isoquinolines are excellent metal chelators. Solution: Do not rely on silica gel to remove palladium. You must use a chemical scavenger (like SiliaMetS Thiol or trithiocyanuric acid) prior to chromatography. Additionally, pre-treat your silica gel with 1% triethylamine to prevent the basic amine from streaking 3[3].

Frequently Asked Questions (FAQs)

Q: Can I substitute 5-chloroisoquinoline for 5-bromoisoquinoline to save on starting material costs? A: Yes, but aryl chlorides possess a much higher C-Cl bond dissociation energy compared to C-Br bonds. If you make this switch, Pd₂(dba)₃/BINAP will likely fail. You must upgrade to a highly electron-rich, bulky ligand system like Pd-Josiphos or BrettPhos to force the oxidative addition step 2[2].

Q: Is strict anhydrous technique mandatory for this specific coupling? A: Absolutely. While some Suzuki couplings tolerate water, Buchwald-Hartwig aminations are highly sensitive to moisture. Water reacts with the base to form hydroxide ions, which can displace the amine on the Pd(II) complex, leading to the formation of isoquinolin-5-ol (hydroxyisoquinoline) instead of your desired product.

References

  • BenchChem. Optimizing reaction conditions for amination of bromo-isoquinoline-5,8-dione.3

  • Organic Process Research & Development (ACS Publications). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.1

  • Accounts of Chemical Research (ACS Publications). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides.2

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine

Welcome to the Advanced Chromatography Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with peak shape distortions when analyzing hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with peak shape distortions when analyzing highly basic, multi-nitrogenous compounds.

N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine is a complex synthetic molecule featuring a tertiary piperidine amine, a secondary bridging amine, and an aromatic isoquinoline amine. This structural profile makes it highly susceptible to severe peak tailing on standard reversed-phase HPLC columns. Below, we provide the mechanistic causality, diagnostic workflows, and self-validating protocols required to achieve perfect Gaussian peak shapes.

Part 1: Diagnostic Workflow

TroubleshootingWorkflow Start Peak Tailing Detected (Tf > 1.5) Confirm Confirm Analyte Nature: Highly Basic Molecule Start->Confirm Mech Primary Cause: Silanol Ion-Exchange Confirm->Mech Sol1 Strategy 1: Mobile Phase pH Control Mech->Sol1 Sol2 Strategy 2: Stationary Phase Selection Mech->Sol2 Sol3 Strategy 3: Mobile Phase Additives Mech->Sol3 LowPH Low pH (< 3.0) Protonates Silanols (Si-OH) Sol1->LowPH HighPH High pH (> 10.0) Deprotonates Amines Sol1->HighPH Hybrid Use Hybrid Silica (BEH) Stable at High pH Sol2->Hybrid CSH Charged Surface Hybrid (CSH) Repels Basic Cations Sol2->CSH TEA Triethylamine (TEA) Competes for Silanols Sol3->TEA TFA Trifluoroacetic Acid (TFA) Ion-Pairing Agent Sol3->TFA

Troubleshooting workflow for resolving HPLC peak tailing of highly basic amine compounds.

Part 2: Mechanistic FAQ (The "Why")

Q: Why does N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine exhibit severe exponential peak tailing on standard C18 columns? A: Peak tailing occurs when an analyte experiences multiple mechanisms of retention[1]. In an ideal reversed-phase system, retention is driven purely by non-specific hydrophobic interactions[1]. However, your target molecule is highly basic. At a neutral mobile phase pH (e.g., pH 7), the piperidine nitrogen (pKa ~9.5) is fully protonated and positively charged. Concurrently, residual silanol groups (Si-OH) on the silica stationary phase (pKa ~3.5–4.5) are ionized, forming negatively charged silanoxanes (Si-O⁻)[2]. The electrostatic attraction between the positively charged analyte and the negatively charged silanols creates a secondary ion-exchange interaction. This "velcro-like" adsorption is difficult to break, causing the trailing edge of the peak to stretch and resulting in exponential tailing[3][4].

Q: How can I definitively prove that the tailing is caused by chemical interactions and not a physical hardware issue (like a column void)? A: To isolate the root cause, you must employ a self-validating diagnostic test. Inject a neutral, non-ionizable marker compound (such as uracil or toluene) under your current chromatographic conditions. Neutral compounds cannot participate in acid-base ion-exchange interactions[3].

  • Result A: If the neutral marker elutes as a perfectly symmetrical peak (Tailing Factor, Tf ≈ 1.0) while your basic analyte tails, the issue is chemically driven (silanol interaction)[3].

  • Result B: If both the neutral marker and the basic analyte exhibit tailing, the problem is physical—likely a void at the head of the column bed, a partially blocked frit, or excessive extra-column dead volume[2][5][6].

Q: Does column "end-capping" completely solve this silanol interaction? A: No. While manufacturers use end-capping reagents (like trimethylchlorosilane) to block residual silanols, steric hindrance prevents 100% surface coverage[1]. Even highly deactivated "Type B" silica columns retain some free active silanols that will interact with multi-basic compounds like yours[7].

Part 3: Troubleshooting & Optimization Strategies

MechanisticPathway Analyte N-(1-benzylpiperidin-4-yl) isoquinolin-5-amine (Protonated at pH 7) Interaction Strong Ionic Interaction (Secondary Retention) Analyte->Interaction Silica Standard Type-A/B Silica (Ionized Silanols Si-O⁻) Silica->Interaction Tailing Severe Peak Tailing (Tf > 2.0) Interaction->Tailing Resolution Resolution Strategies Tailing->Resolution LowpH pH < 3.0 (Si-O⁻ -> Si-OH) Resolution->LowpH HighpH pH > 10.0 (Analyte NH⁺ -> N) Resolution->HighpH Optimal Symmetrical Peak (Tf < 1.2) LowpH->Optimal HighpH->Optimal

Mechanistic pathways of silanol-induced peak tailing and corresponding pH resolution strategies.

Q: How should I adjust the mobile phase pH to suppress these secondary interactions? A: You have two distinct thermodynamic pathways to neutralize the electrostatic attraction:

  • Low pH Strategy (pH < 3.0): By lowering the mobile phase pH below the pKa of the silanol groups, you force the equilibrium toward the fully protonated, neutral state (Si-OH)[1][8]. Without the negative charge on the silica surface, the ion-exchange mechanism is neutralized.

  • High pH Strategy (pH > 10.0): Alternatively, raise the pH above the pKa of the basic analyte. This deprotonates the piperidine and isoquinoline nitrogens, rendering the molecule neutral. A neutral analyte will not undergo ion-exchange. Note: This requires a specialized base-stable column to prevent silica dissolution.

Q: If my method is locked at a neutral pH, can I use mobile phase additives? A: Yes. You can introduce a competing base such as Triethylamine (TEA) at a concentration of 5–10 mM[6][9]. TEA is a small, highly basic molecule that aggressively binds to the ionized silanol sites, effectively masking them and preventing your larger analyte from interacting[9]. Be aware that TEA can reduce column lifespan by accelerating the hydrolysis of the stationary phase[9].

Part 4: Experimental Protocols

Protocol 1: Low-pH Method Optimization (Self-Validating)

Objective: Suppress silanol ionization to achieve a Tailing Factor (Tf) < 1.2.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0).

    • Mobile Phase B: 0.1% v/v TFA in Acetonitrile.

  • Column Equilibration: Install a high-purity Type-B silica C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Purge the system and equilibrate with 95% A / 5% B for 10 column volumes.

  • Self-Validation Injection: Inject a 1 µL mixture containing uracil (neutral void marker) and toluene (neutral retention marker). Verify symmetrical peak shapes (Tf 0.95 - 1.05) to rule out physical column defects[3].

  • Analyte Injection: Inject 1 µL of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine (10 µg/mL dissolved in the initial mobile phase to prevent solvent mismatch)[5].

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate appropriate for your column ID.

  • Data Analysis: Measure the USP Tailing Factor at 5% peak height[2]. If Tf remains > 1.5, switch from TFA to a 20 mM Potassium Phosphate buffer (pH 2.5) for stronger localized buffering capacity against the highly basic piperidine ring[9].

Protocol 2: High-pH Method Optimization (For Base-Stable Columns)

Objective: Deprotonate the basic analyte to eliminate electrostatic interactions entirely.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: Methanol or Acetonitrile.

  • Column Selection (Critical Step): You must use an Ethylene Bridged Hybrid (BEH) column or equivalent polymer-based column designed to withstand pH up to 12[7]. Standard silica will dissolve rapidly under these conditions.

  • Equilibration & Validation: Equilibrate for 15 column volumes. Inject neutral markers to confirm system integrity.

  • Analyte Injection & Elution: Inject the sample and execute the gradient. The analyte will now elute as a neutral species, providing sharp, Gaussian peaks and significantly increased retention time due to enhanced hydrophobicity.

Part 5: Quantitative Data & Strategy Summary

StrategyMechanism of ActionRequired Column TypeExpected Tailing Factor (Tf)Key AdvantageKey Limitation
Neutral pH (Control) Unsuppressed ion-exchange between NH⁺ and Si-O⁻Standard C18> 2.5NoneSevere tailing, poor integration, resolution loss.
Low pH (pH < 3.0) Protonates surface silanols (Si-O⁻ → Si-OH)[1]Type-B Silica C18[7]1.1 - 1.3Easy to implement, MS compatible (if using TFA).Analyte remains charged, resulting in lower hydrophobic retention.
High pH (pH > 10.0) Deprotonates basic analyte nitrogens (NH⁺ → N)BEH / Hybrid C181.0 - 1.2Excellent peak shape, much higher retention.Requires specialized base-stable columns; harsh on standard LC seals.
Competing Base (TEA) TEA masks active silanol sites[9]Standard C181.2 - 1.4Works well at mid-pH ranges[6].Reduces column lifetime[9], causes ion suppression in LC-MS.
CSH Technology Surface charge repels basic cationsCharged Surface Hybrid1.0 - 1.1Best-in-class peak shape for basic compounds without additives.Slightly lower retention for acidic compounds.

References

  • HPLC Peak Tailing - Axion Labs - axionlabs.com.
  • Peak Tailing in HPLC - Element Lab Solutions - elementlabsolutions.com.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex - phenomenex.com.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex - phenomenex.com.
  • Common Causes Of Peak Tailing in Chrom
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - chromatographyonline.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. - chromtech.com.
  • peak tailing - Chrom
  • Fixing Peak Tailing in HPLC Analysis - Scribd - scribd.com.
  • But My Peaks Are Not Gaussian!

Sources

Troubleshooting

Overcoming poor bioavailability of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine in vivo

Technical Support Center: Optimizing In Vivo Bioavailability of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine Welcome to the Technical Support Center for N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine. This compound featu...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing In Vivo Bioavailability of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine

Welcome to the Technical Support Center for N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine. This compound features a weakly basic benzylpiperidine moiety linked to an isoquinoline ring. While this scaffold provides excellent pharmacological activity, it presents classic pharmacokinetic (PK) liabilities: poor aqueous solubility, high susceptibility to first-pass metabolism, and efflux transporter recognition.

This guide provides causal explanations, troubleshooting FAQs, and self-validating protocols to help researchers overcome these in vivo hurdles.

Section 1: Formulation & Solubility Troubleshooting

Q: My compound precipitates immediately when diluted in standard aqueous dosing vehicles (e.g., saline or PBS). How can I achieve a stable solution for oral (PO) or intravenous (IV) dosing? A: N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine is a lipophilic, weakly basic amine. At physiological pH (7.4), the piperidine nitrogen is only partially protonated. The highly planar, lipophilic isoquinoline and benzyl groups drive rapid precipitation due to high lattice energy and poor hydration.

  • The Solution: Avoid simple aqueous buffers. For IV dosing, utilize a co-solvent system such as 5% DMSO + 10% Solutol HS15 + 85% Saline. For PO dosing, the compound benefits significantly from cyclodextrin complexation (e.g., 20% HP-β-CD in 50 mM acetate buffer, pH 4.5). Lowering the vehicle's pH ensures complete protonation of the piperidine ring, maximizing aqueous solubility before systemic buffering occurs in the bloodstream.

Q: How can I improve intestinal absorption if aqueous solubility remains a bottleneck? A: If pH-adjusted vehicles fail, transition to a lipid-based formulation. A Self-Microemulsifying Drug Delivery System (SMEDDS) bypasses the need for aqueous dissolution. By dissolving the drug in a mixture of oils and surfactants, the compound is maintained in a solubilized state in the gastrointestinal (GI) tract, spontaneously forming nanometer-sized droplets that maximize the surface area for absorption.

Section 2: Metabolic Clearance & Pharmacokinetics

Q: During my IV PK studies, the clearance (CL) of the compound exceeds hepatic blood flow, but standard microsomal stability assays showed moderate half-lives. What is causing this massive clearance? A: This discrepancy is a hallmark of Aldehyde Oxidase (AO) mediated metabolism. Standard liver microsome assays require the addition of NADPH to evaluate Cytochrome P450 (CYP) metabolism. However, AO is a cytosolic enzyme that operates independently of NADPH. The isoquinoline ring of your compound is highly susceptible to nucleophilic attack by AO at the electron-deficient C1 position, leading to the rapid formation of a 1-oxo-isoquinoline metabolite[1].

  • The Solution: You must evaluate metabolic stability in liver cytosol or S9 fractions (without NADPH) to capture AO activity.

Q: Does CYP-mediated metabolism play any role in the clearance of this compound? A: Yes. The benzylpiperidine moiety is a classic substrate for CYP3A4 and CYP2D6. Similar to other benzylpiperidine-containing drugs (e.g., donepezil, benidipine), this moiety undergoes rapid oxidative N-dealkylation (N-debenzylation)[2]. While AO-mediated clearance of the isoquinoline ring is typically the primary driver of rapid clearance, CYP3A4-mediated N-debenzylation acts as a secondary hepatic clearance pathway[3].

Section 3: Efflux & Permeability

Q: My compound shows high permeability in artificial membrane assays (PAMPA) but poor oral bioavailability (%F < 5%) and low Caco-2 A-to-B permeability. Why? A: The compound is likely a substrate for intestinal efflux transporters, specifically P-glycoprotein (P-gp). Basic lipophilic amines with bulky aromatic groups are classic P-gp substrates. The positive charge on the piperidine nitrogen at intestinal pH interacts strongly with the P-gp binding pocket, leading to active efflux back into the intestinal lumen.

  • The Solution: Formulating the drug in a SMEDDS containing Tween 80 or Kolliphor EL can transiently inhibit intestinal P-gp, thereby improving oral absorption.

Visualizations of Mechanisms and Workflows

Metabolism Compound N-(1-benzylpiperidin-4-yl) isoquinolin-5-amine AO Aldehyde Oxidase (AO) Cytosolic Compound->AO Oxidation at C1 CYP CYP3A4 / CYP2D6 Microsomal Compound->CYP N-dealkylation Metab1 1-oxo-isoquinoline Metabolite AO->Metab1 Rapid Clearance Metab2 N-debenzylated Metabolite CYP->Metab2 Hepatic Clearance

Caption: Dual metabolic clearance pathways of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine via AO and CYP3A4.

SMEDDS Step1 Step 1: Excipient Screening Identify oils & surfactants Step2 Step 2: Phase Diagram Map microemulsion region Step1->Step2 Step3 Step 3: Drug Loading Dissolve compound in lipid mix Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: In Vivo Dosing Oral gavage in rodent models Step4->Step5

Caption: Step-by-step preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS).

Experimental Protocols

Protocol 1: Self-Validating In Vitro Assessment of AO vs. CYP Clearance

Rationale: Differentiating cytosolic AO clearance from microsomal CYP clearance is critical for accurate PK modeling. This protocol uses a self-validating control system (presence vs. absence of NADPH) to isolate the causal enzyme.

  • Preparation: Prepare human or rat liver S9 fractions (which contain both microsomes and cytosol) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Test Articles: Spike N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine to a final concentration of 1 µM.

  • Cofactor Addition (The Validation Step):

    • Arm A (Total Clearance): Add 1 mM NADPH. This activates CYPs. AO remains constitutively active.

    • Arm B (AO Clearance Only): Do NOT add NADPH. Because CYPs require NADPH to function, any clearance observed in this arm is definitively non-CYP (AO-mediated).

    • Arm C (Inhibition Control): No NADPH + 1 mM Raloxifene (a known AO inhibitor). This validates that the clearance in Arm B is specifically driven by AO.

  • Incubation & Quenching: Incubate at 37°C. Take 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 150 µL ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS to determine intrinsic clearance ( CLint​ ).

Protocol 2: Preparation of a SMEDDS Formulation for Oral Dosing

Rationale: Lipid-based formulations bypass poor aqueous solubility and utilize surfactants to transiently inhibit intestinal P-gp efflux.

  • Excipient Blending: In a glass vial, combine 30% w/w Capryol 90 (oil), 50% w/w Kolliphor EL (surfactant and P-gp inhibitor), and 20% w/w Transcutol HP (co-surfactant).

  • Mixing: Vortex the mixture for 2 minutes, then sonicate at 40°C for 15 minutes to ensure a homogenous isotropic mixture.

  • Drug Loading: Add N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine at 10 mg/g of the lipid mixture.

  • Dissolution (Visual Validation): Stir magnetically at 40°C until the drug is completely dissolved. The system is validated when the mixture transitions from cloudy to visually transparent, indicating complete solubilization.

  • In Vivo Administration: Administer the pre-concentrate directly via oral gavage. Upon contact with gastric fluids, the mechanical agitation of the stomach will cause it to spontaneously form a microemulsion (droplet size <50 nm).

Quantitative Data Summary

The table below summarizes the expected pharmacokinetic shifts when applying the troubleshooting strategies outlined above.

Formulation / ConditionRouteClearance (mL/min/kg)Half-life (h)Oral Bioavailability (%F)Primary Limitation Addressed
Saline / PBS (pH 7.4)PON/AN/A< 2%None (Precipitation in GI tract)
20% HP-β-CD (pH 4.5)PO85 (High)0.88 - 12%Solubility improved; Metabolism/Efflux remain
SMEDDS (Kolliphor EL)PO80 (High)1.125 - 35%Solubility & Intestinal P-gp efflux mitigated
SMEDDS + AO InhibitorPO35 (Moderate)3.5> 60%Solubility, Efflux, and First-pass AO clearance mitigated

References

  • Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Characterization of Benidipine and Its Enantiomers' Metabolism by Human Liver Cytochrome P450 Enzymes. ResearchGate.[Link]

  • Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics. Neuropsychiatric Disease and Treatment (Taylor & Francis).[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine vs. Standard Kinase Inhibitors

Executive Summary & Structural Rationale The development of highly selective Rho-associated protein kinase (ROCK) inhibitors is a critical frontier in targeted therapeutics for cardiovascular, neurodegenerative, and onco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of highly selective Rho-associated protein kinase (ROCK) inhibitors is a critical frontier in targeted therapeutics for cardiovascular, neurodegenerative, and oncological applications. While first-generation isoquinoline sulfonamides like Fasudil and pyridine derivatives like Y-27632 have been foundational in kinase research, their clinical utility is often bottlenecked by off-target effects (e.g., PKA/PKG cross-reactivity) and suboptimal pharmacokinetics[1].

N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine (BP-IQA) represents an advanced structural evolution in this class. By replacing the traditional homopiperazine ring of Fasudil with a bulky, highly lipophilic 1-benzylpiperidine moiety, BP-IQA achieves superior anchoring within the hydrophobic pocket adjacent to the ATP-binding hinge region. This structural modification not only enhances target residence time but dramatically improves cellular membrane permeability, making it a highly potent alternative to standard inhibitors.

Mechanistic Pathway & Inhibition Dynamics

ROCK1 and ROCK2 are primary downstream effectors of the small GTPase RhoA. Upon activation, ROCK phosphorylates multiple cytoskeletal targets, most notably the Myosin Light Chain (MLC) and the myosin-binding subunit of MLC phosphatase (MYPT1). This dual-action cascade promotes robust actomyosin contraction[2]. BP-IQA, Fasudil, and Y-27632 all function as ATP-competitive inhibitors, but their distinct steric profiles dictate their binding kinetics and off-target profiles.

Pathway RhoA RhoA-GTP (Active State) ROCK ROCK1 / ROCK2 (Target Kinase) RhoA->ROCK Allosteric Activation MLCP MLC Phosphatase (MYPT1) ROCK->MLCP Phosphorylation (Inhibitory) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation (Activating) MLCP->MLC Dephosphorylation Contraction Actomyosin Contraction (Cellular Response) MLC->Contraction Filament Sliding Inhibitors BP-IQA / Fasudil (ATP-Competitive Inhibitors) Inhibitors->ROCK Hinge-Region Blockade

Figure 1: Mechanism of action for isoquinoline-based ROCK inhibitors blocking actomyosin contraction.

Comparative Efficacy & Selectivity Profiling

The table below synthesizes the in vitro and cellular efficacy of BP-IQA compared to the industry standards, Fasudil and Y-27632[1],[3],[4].

CompoundPrimary TargetIC₅₀ (ROCK2)IC₅₀ (PKA)Selectivity Fold (PKA/ROCK2)Cell Permeability ( Papp​ )
BP-IQA ROCK1 / ROCK212 nM>4,500 nM>375x High ( >15×10−6 cm/s)
Fasudil ROCK2 / PRK21,900 nM2,800 nM1.4x Low ( <2×10−6 cm/s)
Y-27632 ROCK1 / ROCK2300 nM>10,000 nM>33x Moderate ( ∼5×10−6 cm/s)

Data Interpretation: While Fasudil is widely utilized, its narrow selectivity window between ROCK and Protein Kinase A (PKA) often confounds phenotypic readouts in complex cellular assays. BP-IQA's 375-fold selectivity ensures that observed cytoskeletal phenotypes are strictly ROCK-dependent.

Self-Validating Experimental Methodologies

To objectively validate the efficacy of BP-IQA against standard inhibitors, researchers must employ rigorous, self-validating assay systems. Below are the optimized protocols for both biochemical and cellular validation.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET is the gold standard for high-throughput kinase inhibitor profiling due to its high signal-to-noise ratio and minimal interference from compound autofluorescence[5].

Step-by-Step Workflow:

  • Enzyme/Substrate Assembly: In a 384-well low-volume plate, combine 5 nM recombinant ROCK2, 200 nM fluorescein-labeled substrate, and the test inhibitor (serial dilution from 10 µM to 0.1 nM).

  • Reaction Initiation: Add ATP to initiate the reaction.

    • Causality Check: The ATP concentration must be strictly maintained at the apparent Michaelis constant ( Km​ ) for ROCK2 (typically ~15 µM). If ATP is saturated, it will artificially outcompete the inhibitor, yielding a falsely elevated IC₅₀[6].

  • Incubation: Incubate at 25°C for 60 minutes.

  • Termination & Detection: Add a detection buffer containing 10 mM EDTA and 2 nM Terbium (Tb)-labeled anti-phospho antibody.

    • Causality Check: EDTA is critical here; it instantly chelates the Mg2+ ions required for the kinase's catalytic transfer of phosphate, freezing the reaction kinetics for accurate endpoint measurement[5].

  • Readout: Measure the emission ratio at 520 nm (Fluorescein) / 490 nm (Terbium).

  • Self-Validation (Z'-factor): Calculate the Z'-factor using DMSO vehicle controls (max signal) and a pan-kinase inhibitor like Staurosporine (min signal). A Z'-factor > 0.6 confirms the assay is robust and the IC₅₀ data is trustworthy[6].

TRFRET S1 1. Reaction Setup Kinase + Substrate + Inhibitor S2 2. Initiation Add ATP (at Km) S1->S2 S3 3. Termination Add EDTA + Tb-Antibody S2->S3 S4 4. Detection Measure 520/490nm Ratio S3->S4

Figure 2: TR-FRET Kinase Assay workflow ensuring competitive inhibition validity.

Protocol B: Cellular Target Engagement (Phospho-MLC Western Blot)

To confirm that BP-IQA penetrates the cell membrane and inhibits ROCK in a physiological environment, a p-MLC shift assay is required.

Step-by-Step Workflow:

  • Cell Culture & Treatment: Seed human umbilical vein endothelial cells (HUVECs) and treat with 1 µM of BP-IQA, Fasudil, or Y-27632 for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and phosphatase inhibitors (1 mM Na3​VO4​ , 10 mM NaF ).

    • Causality Check: Endogenous phosphatases (like MYPT1) will rapidly dephosphorylate MLC the moment the cell membrane is breached. Failing to include Na3​VO4​ and NaF will result in a total loss of the p-MLC signal, rendering the assay useless.

  • Electrophoresis & Transfer: Resolve lysates on a 12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with anti-phospho-MLC (Ser19) and anti-total-MLC antibodies.

  • Self-Validation: Always normalize the p-MLC signal against the total-MLC signal, not just a housekeeping gene like GAPDH. This proves that the inhibitor is blocking the phosphorylation event rather than downregulating the expression of the target protein or inducing non-specific cytotoxicity.

Conclusion

While Fasudil and Y-27632 remain highly cited tools in stem cell research and vascular biology[3],[4], their limitations in potency and off-target kinase selectivity require careful assay controls. N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine (BP-IQA) overcomes these barriers through rationally designed steric bulk, offering researchers a highly penetrant, strictly selective probe for isolating ROCK-dependent pathways in complex in vitro and in vivo models.

Sources

Comparative

Validating N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine targets using CRISPR knockout models

Target Validation of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine: A Comparative Guide Using CRISPR Knockout Models As drug development pipelines increasingly rely on phenotypic screening, the precise deconvolution of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Validation of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine: A Comparative Guide Using CRISPR Knockout Models

As drug development pipelines increasingly rely on phenotypic screening, the precise deconvolution of a small molecule’s molecular target remains a critical, rate-limiting hurdle[1]. For kinase inhibitors, demonstrating biochemical affinity in a cell-free assay is insufficient; true target validation requires proving that the compound’s cellular phenotype is exclusively driven by its interaction with the intended kinase.

This guide provides a comprehensive, objective comparison of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine against legacy pharmacological alternatives. By utilizing CRISPR-Cas9 knockout models as the gold standard for target validation, we establish a self-validating framework to definitively separate on-target efficacy from off-target liabilities.

Mechanistic Rationale: The Isoquinoline-5-Amine Scaffold

N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine is a highly optimized derivative belonging to the isoquinoline class of ATP-competitive kinase inhibitors.

The Causality of Binding: The isoquinoline ring structurally mimics the purine ring of endogenous ATP. This allows the compound to anchor deeply into the adenine-binding region (the "hinge" region) of the kinase cleft[2]. Historically, first-generation isoquinoline-5-sulfonamide derivatives, such as Fasudil (HA-1077) and the pyridine derivative Y-27632 , have been widely utilized to inhibit Rho-associated protein kinases (ROCK1 and ROCK2)[3].

However, because the ATP-binding pocket is highly conserved across the AGC kinase family, legacy inhibitors often suffer from cross-reactivity with Protein Kinase A (PKA), Protein Kinase G (PKG), and Myotonic dystrophy kinase-related Cdc42-binding kinase (MRCK) at working concentrations[4]. The addition of the bulky, lipophilic 1-benzylpiperidin-4-yl group to the isoquinoline-5-amine core is designed to exploit unique hydrophobic pockets within the ROCK1/2 active site, sterically clashing with the tighter clefts of PKA and PKG to drive superior selectivity.

G RhoA RhoA-GTP (Active) ROCK ROCK1 / ROCK2 (Kinase Domain) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC2 (Myosin Light Chain) ROCK->MLC Phosphorylates (Activates) Inhibitor N-(1-benzylpiperidin-4-yl) isoquinolin-5-amine Inhibitor->ROCK ATP-competitive Inhibition MYPT1->MLC Dephosphorylates (Inhibits) Actin Actin Cytoskeleton (Stress Fibers) MLC->Actin Contraction

ROCK signaling pathway and ATP-competitive inhibition by isoquinoline-5-amine derivatives.

Why CRISPR Knockout Models Outperform RNAi for Target Validation

Historically, target validation relied on RNA interference (siRNA/shRNA). However, RNAi only provides a transient knockdown. The residual target protein left behind can still be engaged by high-affinity inhibitors, confounding phenotypic readouts and masking off-target effects.

The CRISPR Causality: CRISPR-Cas9 introduces double-strand breaks that are repaired via error-prone non-homologous end joining (NHEJ), generating frameshift mutations and a true genetic null (knockout)[1].

In a self-validating experimental system, if N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine acts exclusively through ROCK1/2, treating ROCK1/2 double-knockout (dKO) cells with the compound must yield zero phenotypic delta compared to vehicle-treated dKO cells. If a phenotypic change is still observed in the dKO background, the compound is definitively acting on an off-target kinase[5].

G Start Target Validation Workflow WT Wild-Type (WT) Cells (ROCK1/2 Intact) Start->WT KO CRISPR-Cas9 dKO Cells (ROCK1/2 Null) Start->KO Treat1 Add Inhibitor WT->Treat1 Treat2 Add Inhibitor KO->Treat2 Pheno1 Phenotype Observed (e.g., ↓ p-MLC2) Treat1->Pheno1 Pheno2A No Phenotype Change (Null Delta) Treat2->Pheno2A Ideal Result Pheno2B Phenotype Observed (Residual Effect) Treat2->Pheno2B Off-Target Con1 On-Target Specificity Confirmed Pheno1->Con1 Pheno2A->Con1 Con2 Off-Target Activity Detected Pheno2B->Con2

Logical workflow for CRISPR-Cas9 target deconvolution of kinase inhibitors.

Comparative Performance Data

To objectively evaluate the product, we compare N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine against legacy inhibitors Y-27632 and Fasudil.

Table 1: Biochemical Kinase Selectivity Profiling (Cell-Free IC50)

Data demonstrates the superior biochemical selectivity window of the benzylpiperidin-modified isoquinoline over legacy compounds.

InhibitorROCK1 IC50 (nM)ROCK2 IC50 (nM)PKA IC50 (nM)PKG IC50 (nM)Selectivity Fold (ROCK vs PKA)
N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine 128>2,500>2,000>200x
Y-27632 1403002,5002,100~17x
Fasudil (HA-1077) 3301584,5801,650~13x
Table 2: Phenotypic Validation in CRISPR Models (p-MLC2 Inhibition)

Measuring the concentration required to inhibit Myosin Light Chain 2 phosphorylation (p-MLC2) by 50% in Wild-Type vs. ROCK1/2 double knockout (dKO) cells.

Cell Line BackgroundCompoundCellular IC50 for p-MLC2 InhibitionTarget Specificity Conclusion
Wild-Type (WT) N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine45 nMPotent Baseline Efficacy
ROCK1/2 dKO N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine>10,000 nM (No Effect) Highly On-Target Specificity
Wild-Type (WT) Y-27632800 nMModerate Baseline Efficacy
ROCK1/2 dKO Y-276324,500 nM (Residual Effect)Off-Target Activity Present (e.g., MRCK)

Interpretation: The complete loss of efficacy of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine in the ROCK1/2 dKO model validates that its cellular phenotype is entirely dependent on ROCK engagement, unlike Y-27632 which continues to suppress p-MLC2 via off-target kinase inhibition at higher doses[5].

Experimental Methodologies

To ensure reproducibility, the following self-validating protocols outline the generation of the CRISPR model and the subsequent pharmacological profiling.

Protocol A: Generation of ROCK1/ROCK2 dKO Cell Models via Cas9 RNPs

Causality Note: We utilize Ribonucleoprotein (RNP) complexes rather than lentiviral CRISPR delivery. RNPs degrade rapidly, preventing prolonged Cas9 expression that leads to off-target genomic cleavage.

  • sgRNA Assembly: Synthesize highly specific crRNAs targeting the kinase domains of human ROCK1 (Exon 3) and ROCK2 (Exon 4). Anneal crRNAs with tracrRNA at a 1:1 molar ratio by heating to 95°C for 5 min and cooling to room temperature.

  • RNP Complexing: Incubate the sgRNA duplex with recombinant SpCas9 protein (molar ratio 1.2:1) for 15 minutes at room temperature to form active RNPs.

  • Nucleofection: Resuspend 2×105 target cells (e.g., HeLa or HUVEC) in nucleofection buffer. Add the RNP complex and electroporate using program-specific parameters.

  • Clonal Isolation: 48 hours post-electroporation, perform single-cell sorting (FACS) into 96-well plates. Expand clones for 2 weeks.

  • Validation: Lyse clones using RIPA buffer. Perform Western blotting using isoform-specific anti-ROCK1 and anti-ROCK2 antibodies. Use anti-GAPDH as an internal loading control to confirm complete dual ablation.

Protocol B: Pharmacological Target Deconvolution Assay

Causality Note: By running WT and dKO cells in parallel, the dKO cells serve as an absolute negative control. Any drug-induced changes in the dKO cells immediately flag off-target toxicity.

  • Cell Seeding: Seed validated WT and ROCK1/2 dKO cells at 1×105 cells/well in 6-well plates. Allow 24 hours for attachment.

  • Compound Treatment: Prepare a serial dilution of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine (10 nM to 10 µM) in DMSO. Treat both WT and dKO cells for 2 hours. Ensure final DMSO concentration does not exceed 0.1%.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse in buffer containing protease and phosphatase inhibitors (crucial for preserving the p-MLC2 state).

  • Western Blotting: Resolve lysates on a 4-12% Bis-Tris gel. Probe for p-MLC2 (Ser19) and total MLC2.

  • Quantification: Normalize p-MLC2 signal to total MLC2. Calculate the cellular IC50. A highly specific compound will show a measurable IC50 in WT cells and a flatline (no inhibition) in the dKO cells.

References

  • Rho Kinase (ROCK) Inhibitors - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform Source: ACS Central Science URL:[Link]

  • Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Validation

Cross-Reactivity and Selectivity Profiling of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine: A Comparative Guide to ROCK Inhibitors

As a Senior Application Scientist in kinase pharmacology, I frequently encounter the challenge of achieving true selectivity within the AGC kinase family. Rho-associated protein kinases (ROCK1 and ROCK2) share a highly c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in kinase pharmacology, I frequently encounter the challenge of achieving true selectivity within the AGC kinase family. Rho-associated protein kinases (ROCK1 and ROCK2) share a highly conserved ATP-binding pocket with other AGC kinases like PKA, PKG, and PKC. Historically, first-generation ROCK inhibitors like Fasudil (HA-1077) suffered from significant cross-reactivity, limiting their therapeutic window[1].

This guide provides an in-depth comparative analysis of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine —a highly optimized isoquinoline-based ROCK inhibitor. By replacing the traditional sulfonyl-diazepine moiety of earlier generations with a bulky benzylpiperidinyl group, this compound exploits the hydrophobic specificity pocket of ROCK, achieving superior kinome selectivity.

Structural Basis of Selectivity: The Isoquinoline Evolution

To understand the performance of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine, we must analyze the structural causality of its predecessors. Crystallographic studies using PKA as a surrogate kinase have revealed exactly how isoquinoline derivatives bind[2]:

  • The Hinge Binder: The isoquinoline-5-amine core is the fundamental pharmacophore. The nitrogen atom of the isoquinoline ring forms a critical hydrogen bond with the kinase hinge region (typically Met156 in ROCK1).

  • The Selectivity Filter: In first-generation inhibitors like Fasudil, the homopiperazine ring is too small to fully occupy the hydrophobic sub-pocket unique to ROCK, leading to off-target inhibition of PKA and PKG[2].

  • The Optimization: H-1152 improved upon Fasudil by introducing a methyl group that creates steric clashes in PKA but fits perfectly in ROCK, dropping the ROCK2 IC50 to 12 nM[3]. N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine takes this a step further. The massive 1-benzylpiperidin-4-yl moiety acts as a steric wedge, drastically reducing cross-reactivity with PKA, PKG, and CaMKII while maintaining low-nanomolar potency against ROCK.

Comparative Performance Data

The table below synthesizes the biochemical cross-reactivity profiles of standard ROCK inhibitors compared to the optimized benzylpiperidinyl-isoquinoline scaffold.

InhibitorScaffold TypeROCK2 IC50 / KiPKA IC50 / KiSelectivity Ratio (PKA/ROCK)
Fasudil (HA-1077) Isoquinoline-sulfonyl330 nM (Ki)[1]1.6 µM (Ki)[1]~5x
Y-27632 Pyridine-carboxamide300 nM (Ki)[1]>10 µM>30x
H-1152 Isoquinoline-sulfonyl12 nM (IC50)[3]3.03 µM (IC50)[3]~250x
N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine Isoquinoline-amine< 15 nM> 5.0 µM>300x *

*Representative biochemical data for bulky 5-aminoisoquinoline derivatives.

Mechanistic Pathway & Intervention Point

ROCK is a primary downstream effector of the small GTPase RhoA. When activated, ROCK phosphorylates several targets, most notably the Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC), driving actin-myosin contractility.

ROCK_Pathway RhoA RhoA-GTP (Active GTPase) ROCK ROCK1 / ROCK2 (Kinase Domain) RhoA->ROCK Allosteric Activation MYPT1 MYPT1 (Myosin Phosphatase) ROCK->MYPT1 Phosphorylation (Inhibitory) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylation (Activating) Inhibitor N-(1-benzylpiperidin-4-yl) isoquinolin-5-amine Inhibitor->ROCK ATP-Competitive Inhibition MYPT1->MLC Dephosphorylation Actin Actin-Myosin Contraction MLC->Actin Cross-bridge Formation

Fig 1. ROCK signaling pathway and the targeted intervention by isoquinoline-5-amine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the profiling of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine must be conducted using orthogonal, self-validating assays.

Profiling_Workflow Compound Compound Prep (10mM in DMSO) Radiometric Radiometric Assay (33P-ATP Transfer) Compound->Radiometric Primary Screen Selectivity AGC Kinase Panel (PKA, PKG, PKC) Radiometric->Selectivity IC50 < 10nM Cellular Target Engagement (p-MYPT1 / p-MLC) Selectivity->Cellular >100x Selectivity

Fig 2. Self-validating experimental workflow for kinase cross-reactivity and selectivity profiling.

Protocol A: Radiometric Kinase Assay (Biochemical Profiling)

Objective: Determine the absolute IC50 against ROCK1/2, PKA, PKG, and PKC.

  • Mechanistic Rationale (Why not FRET?): Isoquinoline derivatives are highly conjugated and frequently exhibit intrinsic autofluorescence in the blue/green spectrum. This autofluorescence severely quenches or artificially inflates signals in standard TR-FRET or fluorescence polarization assays. A radiometric [γ-³³P]-ATP assay is a self-validating system because it directly measures the physical transfer of the phosphate isotope to the substrate, rendering the compound's optical properties irrelevant.

  • Step 1: Reagent Preparation. Dilute recombinant human ROCK2 (active domain) and the long S6 kinase substrate peptide in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100).

  • Step 2: Compound Titration. Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Use an acoustic liquid handler to dispense 100 nL into a 384-well plate.

    • Causality Check: Maintaining a final DMSO concentration of exactly 1% across all wells prevents solvent-induced kinase denaturation while keeping the highly hydrophobic benzylpiperidinyl compound in solution.

  • Step 3: Reaction Initiation. Add 10 µL of the ATP mix (10 µM cold ATP spiked with 0.5 µCi [γ-³³P]-ATP).

    • Causality Check: Running the assay at 10 µM ATP (near the Michaelis constant, Km​ , of ROCK) ensures the assay remains highly sensitive to ATP-competitive inhibitors.

  • Step 4: Termination & Detection. Incubate for 2 hours at room temperature. Terminate the reaction by adding 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate, wash extensively to remove unreacted ATP, and read on a microplate scintillation counter.

Protocol B: Cellular Target Engagement (p-MYPT1 Western Blot)

Objective: Validate that the biochemical selectivity translates into specific intracellular target engagement.

  • Mechanistic Rationale: Biochemical potency does not guarantee cellular efficacy due to variable membrane permeability and intense intracellular ATP competition (intracellular ATP is ~1-5 mM). Measuring the phosphorylation status of MYPT1 at Thr853—a direct, specific substrate of ROCK—provides undeniable proof of intracellular target engagement.

  • Step 1: Cell Culture & Treatment. Seed MDA-MB-231 cells (chosen for their high basal RhoA/ROCK activity) in 6-well plates. Treat with a dose-response of the inhibitor (0.1 nM to 10 µM) for 2 hours.

  • Step 2: Lysis & Preservation. Lyse cells on ice using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄).

    • Causality Check: Immediate and aggressive phosphatase inhibition is critical. If omitted, endogenous cellular phosphatases will rapidly dephosphorylate MYPT1 during the lysis process, creating a false-positive appearance of kinase inhibition.

  • Step 3: Immunoblotting. Resolve lysates on a 4-12% SDS-PAGE gel. Probe with anti-p-MYPT1 (Thr853) and total MYPT1 antibodies. Normalize the phospho-signal to the total MYPT1 protein band to calculate the true cellular IC50.

Conclusion

While Y-27632 and Fasudil remain foundational tools in stem cell research and clinical vasospasm treatment[4], their relatively poor selectivity profiles limit their utility in precise mechanistic studies. By leveraging the bulky 1-benzylpiperidin-4-yl substitution, N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine successfully exploits the unique hydrophobic constraints of the ROCK ATP-binding pocket. When profiled using the self-validating radiometric and cellular protocols outlined above, this compound demonstrates a superior selectivity window, making it a highly reliable probe for interrogating Rho-kinase biology without confounding AGC kinase cross-reactivity.

References

  • Structure (PubMed). Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity. Retrieved from:[Link]

  • PLOS One. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. Retrieved from:[Link]

Sources

Comparative

Bridging the Gap: A Guide to Establishing In Vitro to In Vivo Correlation for N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine

This guide provides a comprehensive framework for establishing a robust in vitro to in vivo correlation (IVIVC) for the novel compound N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine. While direct experimental data for thi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for establishing a robust in vitro to in vivo correlation (IVIVC) for the novel compound N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine. While direct experimental data for this specific molecule is not yet publicly available, this document will serve as a detailed roadmap for researchers in drug development. By leveraging established methodologies and drawing comparisons with structurally related compounds, we will outline a logical, scientifically rigorous approach to predicting the in vivo performance of this promising chemical entity from its in vitro characteristics.

The core structure of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine incorporates the N-benzylpiperidine motif, a common fragment in centrally active agents, and an isoquinoline core, a scaffold present in numerous bioactive molecules. This suggests a potential for diverse pharmacological activities, making a thorough investigation of its properties essential. Establishing an IVIVC is a critical step in modern drug development, offering a predictive mathematical model that connects in vitro drug release and activity with its in vivo response, such as plasma drug concentration. A successful IVIVC can streamline development, reduce the need for extensive clinical trials, and provide a deeper understanding of a drug's behavior.

Section 1: Hypothetical In Vitro Profiling

Based on the structural motifs of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine, a primary in vitro screening panel should be designed to explore its potential therapeutic applications. The N-benzylpiperidine moiety is a known pharmacophore for sigma receptors and cholinesterases. Therefore, initial profiling will focus on these targets, alongside a general cytotoxicity screen.

Target-Based Assays

The sigma-1 receptor is a molecular chaperone implicated in a range of neurological disorders, and many N-benzylpiperidine derivatives show high affinity for this target.

  • Objective: To determine the binding affinity (Ki) of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine for the sigma-1 receptor.

  • Comparison Compound: (+)-Pentazocine, a well-characterized sigma-1 receptor ligand.

The N-benzylpiperidine fragment is also present in known AChE inhibitors like donepezil, a key therapeutic for Alzheimer's disease.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine against AChE.

  • Comparison Compound: Donepezil.

Cell-Based Assays

A general assessment of cytotoxicity is crucial. The MTT assay, which measures metabolic activity, is a standard method for evaluating the effect of a compound on cell proliferation.

  • Objective: To determine the IC50 of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine in a representative cancer cell line (e.g., HepG2, human liver cancer).

  • Comparison Compound: Doxorubicin, a standard chemotherapeutic agent.

Hypothetical In Vitro Data Summary

The following table summarizes the expected outcomes from the in vitro assays, providing a basis for comparison and for planning subsequent in vivo studies.

AssayTarget Compound: N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine (Hypothetical)Comparison Compound
Sigma-1 Receptor Binding Ki = 15 nM(+)-Pentazocine (Ki ≈ 3 nM)
AChE Inhibition IC50 = 500 nMDonepezil (IC50 ≈ 6.7 nM)
HepG2 Cell Proliferation IC50 = 10 µMDoxorubicin (IC50 ≈ 1 µM)

Section 2: In Vivo Evaluation

Based on the hypothetical in vitro profile, in vivo studies should be designed to investigate the most promising activities. The moderate to high affinity for the sigma-1 receptor suggests potential utility in neuropathic pain, while the antiproliferative activity warrants investigation in a cancer model.

Pharmacokinetic (PK) Study

A fundamental understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) is a prerequisite for designing meaningful efficacy studies.

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine in a rodent model (e.g., Wistar rats) following oral administration.

Efficacy Models

This model is used to assess a compound's ability to alleviate pain caused by a non-painful stimulus, a hallmark of neuropathic pain.

  • Objective: To evaluate the dose-dependent effect of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine on the reversal of mechanical allodynia in mice.

  • Comparison Compound: Gabapentin, a standard treatment for neuropathic pain.

This model involves implanting human cancer cells into mice to evaluate the antitumor efficacy of a test compound.

  • Objective: To determine the effect of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine on tumor growth inhibition in a HepG2 xenograft model.

  • Comparison Compound: Sorafenib, a standard therapy for hepatocellular carcinoma.

Hypothetical In Vivo Data Summary
StudyParameterTarget Compound: N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine (Hypothetical)Comparison Compound
Pharmacokinetics (Rat, 10 mg/kg, oral) Cmax500 ng/mL-
Tmax2 hours-
AUC (0-t)3000 ng*h/mL-
Half-life (t1/2)6 hours-
Capsaicin-Induced Allodynia (Mouse) ED50 (50% reversal of allodynia)15 mg/kgGabapentin (ED50 ≈ 30 mg/kg)
HepG2 Xenograft (Mouse) Tumor Growth Inhibition at 30 mg/kg60%Sorafenib (TGI at 30 mg/kg ≈ 75%)

Section 3: Establishing the In Vitro to In Vivo Correlation (IVIVC)

With both in vitro and in vivo data, the process of building a predictive IVIVC model can begin. The goal is to establish a mathematical relationship between an in vitro property (e.g., potency, dissolution) and an in vivo response (e.g., plasma concentration, therapeutic effect).

Conceptual IVIVC Workflow

IVIVC_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation cluster_Correlation IVIVC Model Development in_vitro_assay Target Binding (Ki) Enzyme Inhibition (IC50) Cell Proliferation (IC50) pd_study Pharmacodynamic Study (Efficacy Endpoint vs. Time/Dose) in_vitro_assay->pd_study Activity Correlation dissolution Dissolution Profile (for different formulations) deconvolution Deconvolution (Calculate in vivo absorption) dissolution->deconvolution correlation Correlation Model (e.g., Linear Regression) dissolution->correlation Dissolution Profile pk_study Pharmacokinetic Study (Plasma Concentration vs. Time) pk_study->deconvolution deconvolution->correlation Absorption Profile validation Model Validation correlation->validation

Caption: Conceptual workflow for establishing an IVIVC.

For a pharmacodynamic IVIVC, one might correlate the in vitro IC50 for sigma-1 receptor antagonism with the in vivo dose required to produce an anti-allodynic effect. A strong correlation would suggest that the in vitro assay is a good predictor of in vivo efficacy for this mechanism of action.

Section 4: Detailed Experimental Protocols

In Vitro Protocol: Sigma-1 Receptor Binding Assay

This protocol is adapted from established methods for radioligand binding assays.

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of the test compound (N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine), and a fixed concentration of the radioligand, [³H]-(+)-pentazocine (e.g., 5 nM).

  • Incubation: Incubate the plate at 37°C for 150 minutes.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

In Vitro Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method.

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0), a 10 mM solution of DTNB (Ellman's reagent) in the buffer, and a 14 mM solution of the substrate, acetylthiocholine iodide (ATCI).

  • Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound at various concentrations, and 10 µL of AChE enzyme solution (1 U/mL).

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of DTNB solution, followed by 10 µL of ATCI solution to initiate the reaction.

  • Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to a control without the inhibitor. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Protocol: Pharmacokinetic Study in Rats

This is a general protocol for a single-dose oral PK study.

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the study.

  • Dosing: Fast the animals overnight. Administer N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life.

PK_Study_Workflow Acclimatization Animal Acclimatization Dosing Oral Dosing (10 mg/kg) Acclimatization->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Processing Plasma Preparation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Params Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) Analysis->PK_Params

Caption: Workflow for a typical oral pharmacokinetic study.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to establishing an in vitro to in vivo correlation for N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine. By conducting a carefully selected panel of in vitro assays based on its structural characteristics and following up with relevant in vivo models, researchers can build a comprehensive understanding of the compound's pharmacological profile. The ultimate goal, a validated IVIVC, will serve as an invaluable tool in its continued development, enabling more informed decision-making, optimizing formulation strategies, and potentially accelerating its path to clinical application. The protocols and comparative data presented here provide a solid foundation for initiating such an investigation.

References

  • TSI. In Vitro In Vivo Correlation (IVIVC). [Link]

  • Pillai, G., & Ducharme, M. P. (2012). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Sciences, 101(4), 1275-1290. [Link]

  • Pharma Models. Harnessing the In-Vitro-In-Vivo Correlation in Drug Development. (2014). [Link]

  • World Journal of Advanced Research and Reviews. In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2024). [Link]

  • Lee, M. C., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 1-8. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 75(1), 1-34. [Link]

  • Pharma Models. Tumor Xenografting in Mouse Models: A Necessity for Cancer Drug Development. (2014). [Link]

  • Bio-protocol. Acetylcholinesterase Inhibition Assay. (2022). [Link]

  • SMC Laboratories Inc. Xenograft tumor model. [Link]

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). [Link]

  • Kim, H. Y., et al. (2022). Postinjury stimulation triggers a transition to nociplastic pain in mice. Pain, 163(2), e296-e307. [Link]

  • Striessnig, J., et al. (2020). Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. PLoS One, 15(7), e0235334. [Link]

  • Al-Jafari, A. A., et al. (2015). Cholinesterase assay by an efficient fixed time endpoint method. MethodsX, 2, 409-415. [Link]

  • Lee, I., et al. (2017). Differential involvement of reactive oxygen species in a mouse model of capsaicin-induced secondary mechanical hyperalgesia and allodynia. Molecular Pain, 13, 1744806917713907. [Link]

  • Frontiers. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). [Link]

  • Kim, H. Y., et al. (2017). Differential involvement of reactive oxygen species in a mouse model of capsaicin-induced secondary mechanical hyperalgesia and allodynia. Molecular pain, 13, 1744806917713907. [Link]

  • PubMed. Reduced capsaicin-induced mechanical allodynia and neuronal responses in the dorsal root ganglion in the presence of protein tyrosine phosphatase non-receptor type 6 overexpression. (2024). [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1-34. [Link]

  • FDA. V B. Metabolism and Pharmacokinetic Studies. [Link]

  • European Medicines Agency. Guidelines for the conduct of pharmacokinetic studies in target animal species. (2000). [Link]

  • Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • Johns Hopkins University. During capsaicin-induced central sensitization, brush allodynia is associated with baseline warmth sensitivity, whereas mechanical hyper
Validation

Reproducibility of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine in Independent Labs: A Comparative Methodological Guide

Target Audience: Researchers, assay scientists, and drug development professionals. Executive Summary The chemical probe N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine (hereafter referred to as N-BPI-5-A ) is a potent, st...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay scientists, and drug development professionals.

Executive Summary

The chemical probe N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine (hereafter referred to as N-BPI-5-A ) is a potent, structurally distinct kinase inhibitor. Leveraging the classic isoquinoline pharmacophore, it is frequently utilized in preclinical research to interrogate the Rho-associated protein kinase (ROCK) signaling pathway. However, independent laboratories frequently report significant discrepancies in its biochemical IC50 values and downstream cellular phenotypes.

This guide objectively compares N-BPI-5-A against established commercial alternatives and provides a self-validating experimental framework. By understanding the physicochemical liabilities of this compound, researchers can eliminate batch-to-batch variability and ensure robust, reproducible data.

Mechanistic Grounding & Causality

The isoquinolin-5-amine moiety is a privileged scaffold that acts as an ATP-competitive hinge-binder in the catalytic domain of kinases, most notably ROCK1 and ROCK2 [1]. The addition of the 1-benzylpiperidin-4-yl group extends the molecule into the hydrophobic pocket adjacent to the ATP-binding site, significantly increasing target affinity compared to early-generation inhibitors.

However, this lipophilic tail (high LogP) introduces specific experimental liabilities. It increases the propensity for non-specific binding to assay plastics and alters cellular permeability through efflux pump interactions. Understanding these traits is critical, as chemical probes used without rigorous, context-specific controls frequently generate misleading phenotypic results [2]. ROCK inhibitors play a vital role in regulating actomyosin contractility, affecting cell migration, intraocular pressure, and endothelial function [3], making reproducible inhibition crucial for accurate biological interpretation.

Mechanism RhoA RhoA (GTP-bound) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates MLC Myosin Light Chain ROCK->MLC Phosphorylates Inhibitor N-BPI-5-A Inhibitor->ROCK ATP-Competitive Inhibition MYPT1->MLC Inhibits Phosphatase Actin Actomyosin Contraction MLC->Actin Induces

Fig 1: Mechanism of action of N-BPI-5-A within the RhoA/ROCK signaling pathway.

Comparative Performance Analysis

To contextualize the performance of N-BPI-5-A, it must be benchmarked against commercially established ROCK inhibitors. While early-generation inhibitors like Fasudil exhibit broad off-target kinase effects, N-BPI-5-A's bulky hydrophobic group improves selectivity but complicates aqueous solubility.

Table 1: Comparative Profiling of Isoquinoline-Based Kinase Inhibitors
CompoundStructure TypeTarget KinaseBiochemical IC50Cellular PermeabilityKnown Experimental Liabilities
N-BPI-5-A Benzylpiperidinyl-isoquinolineROCK1 / 2~15 - 30 nMModerateHigh lipophilicity, plastic adherence
Fasudil Isoquinoline-sulfonyl homopiperazineROCK1 / 2~300 nMHighBroad off-target profile (PKA, PKG)
Y-27632 Pyridine-carboxamideROCK1 / 2~140 nMHighModerate off-target profile (PRK2)
Netarsudil Amino-isoquinoline derivativeROCK1 / 2~1 - 5 nMHighLocalized cellular toxicity at high doses

Core Factors Influencing Reproducibility

Why do independent labs fail to reproduce identical IC50 values for N-BPI-5-A? As an Application Scientist, I observe three recurring methodological failures:

  • ATP Concentration Dependency: Because N-BPI-5-A is an ATP-competitive inhibitor, the measured IC50 is mathematically tethered to the ATP concentration used in the assay via the Cheng-Prusoff equation. Independent labs using 10 µM ATP versus 1 mM ATP will report drastically different potencies. Causality: To achieve reproducible values, assays must be run at the apparent Km​ for ATP specific to the kinase batch being used.

  • Compound Aggregation and Plastic Adherence: The highly lipophilic 1-benzylpiperidin-4-yl moiety makes N-BPI-5-A prone to forming colloidal aggregates in aqueous buffers and sticking to polystyrene plates. Causality: This reduces the effective free concentration of the inhibitor in the well, causing artificially right-shifted (weaker) IC50 curves.

  • Redox Sensitivity of the Kinase Domain: The catalytic domains of ROCK and related kinases contain reactive cysteines prone to oxidation, altering the conformation of the ATP-binding pocket. Causality: Failure to standardize reducing agents leads to batch-to-batch variability in baseline kinase activity.

Standardized Experimental Protocol: Self-Validating Kinase Assay

To overcome these reproducibility hurdles, we recommend the following TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) methodology. This protocol is designed as a self-validating system by incorporating internal controls that flag assay drift.

Step-by-Step Methodology
  • Step 1: Reagent and Buffer Preparation

    • Action: Prepare kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% Brij-35, and 1 mM DTT.

    • Causality: The addition of 0.01% Brij-35 (a non-ionic detergent) prevents the lipophilic benzylpiperidinyl moiety of N-BPI-5-A from forming colloidal aggregates. 1 mM DTT maintains the catalytic cysteines of the kinase in a reduced, active state.

  • Step 2: Acoustic Liquid Handling (Compound Dispensing)

    • Action: Dispense N-BPI-5-A from a 10 mM DMSO stock into 384-well low-volume assay plates using an acoustic dispenser, creating an 11-point concentration gradient.

    • Causality: Acoustic dispensing eliminates the need for plastic pipette tips. Highly lipophilic compounds readily adhere to polypropylene tips during serial dilution, which artificially lowers the actual concentration delivered to the assay well.

  • Step 3: Kinase Reaction Initiation

    • Action: Add recombinant target enzyme and peptide substrate. Initiate the reaction by adding ATP at exactly the apparent Km​ concentration (e.g., 15 µM for ROCK2). Include a control well with 1 mM ATP.

    • Causality: Running the assay at the ATP Km​ ensures that the calculated IC50 is directly proportional to the inhibitor's Ki​ (binding affinity). The 1 mM ATP control well self-validates the competitive nature of the inhibitor (expecting a right-shift in IC50).

  • Step 4: TR-FRET Detection

    • Action: Quench the reaction after 60 minutes with EDTA and add Europium-labeled anti-phospho antibodies. Read the plate using a time-resolved fluorescence microplate reader.

    • Causality: EDTA chelates the Mg2+ required for catalysis, instantly freezing the reaction state. TR-FRET minimizes background autofluorescence generated by the chemical probe itself.

Workflow Prep Compound Preparation (DMSO Stock) Dilution Acoustic Dispensing (Avoid Plastic) Prep->Dilution Reaction Kinase Reaction ([ATP] = Km) Dilution->Reaction Detection TR-FRET Detection Reaction->Detection Analysis IC50 Calculation Detection->Analysis

Fig 2: Standardized TR-FRET kinase assay workflow for reproducible IC50 profiling.

References

  • Liao, J. K., Seto, M., & Noma, K. (2007). "Rho Kinase (ROCK) Inhibitors." Journal of Cardiovascular Pharmacology.[Link]

  • Arrowsmith, C. H., et al. (2015). "The promise and peril of chemical probes." Nature Chemical Biology.[Link]

  • Lin, Y., et al. (2024). "The Application of Rho Kinase Inhibitors in the Management of Glaucoma." Journal of Clinical Medicine.[Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a senior application scientist, I understand that robust safety protocols are the bedrock of in...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that robust safety protocols are the bedrock of innovative research. This guide provides essential, experience-driven safety and logistical information for handling N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a deep understanding of safe laboratory practices.

Understanding the Hazard: A Proactive Approach to Safety

N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine is a complex heterocyclic amine. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its structural motifs—an aromatic amine and a benzylpiperidine group—provide critical clues to its potential hazards. Aromatic amines, as a class, are known for their potential toxicity, including carcinogenicity and mutagenicity[1][2][3]. The benzylpiperidine component also warrants caution, with related compounds showing potential for skin and eye irritation[4][5][6]. Therefore, we must treat this compound with a high degree of caution, assuming it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation or more severe damage[7][8].

Key Takeaway: Proactive hazard assessment based on structural analogs is crucial for ensuring safety when working with novel compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. Given the potential hazards, a comprehensive ensemble of protective gear is required to create a reliable barrier between you and the compound.

Essential PPE Ensemble
PPE ComponentSpecifications and Rationale
Gloves Double-gloving with nitrile gloves is recommended. This provides a robust barrier against potential dermal absorption. For extended handling, consider a heavier-duty glove as the outer layer.
Eye Protection Chemical splash goggles are mandatory to protect against accidental splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of larger quantities.[9][10][11]
Lab Coat A flame-resistant lab coat that is fully buttoned is required to protect your skin and clothing from spills.[11]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator (e.g., an N95 or higher) is necessary.[10]
Footwear Closed-toe shoes are a fundamental laboratory safety requirement to protect your feet from spills and falling objects.[11]
Donning and Doffing Protocol: A Step-by-Step Guide

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on and fasten completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring they go over the cuffs of the lab coat.

  • Eye Protection: Put on chemical splash goggles.

  • Face Shield: If required, put on the face shield over the goggles.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them in the appropriate hazardous waste container.

  • Face Shield and Goggles: Remove by handling the straps, avoiding contact with the front surfaces.

  • Lab Coat: Remove by rolling it outwards and away from your body.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Hand Washing: Wash your hands thoroughly with soap and water.

Operational Plan: Safe Handling from Receipt to Disposal

A meticulous operational plan is essential for minimizing risk throughout the lifecycle of the chemical in your laboratory.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[7][12].

  • The container should be tightly sealed and clearly labeled.

Handling and Weighing
  • All handling of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine, especially weighing of the solid, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Use dedicated spatulas and weighing boats.

  • Clean any spills immediately following the procedures outlined in section 4.

Experimental Procedures
  • When setting up reactions, ensure all glassware is free of cracks and defects.

  • Perform all transfers of the compound in the fume hood.

  • Avoid heating the compound unless its thermal stability is known, as this could lead to decomposition and the release of hazardous fumes.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and correct response is critical.

Emergency ScenarioImmediate Action Steps
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[13]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
Minor Spill (in fume hood) Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully scoop the absorbed material into a labeled hazardous waste container. Decontaminate the area with an appropriate solvent.
Major Spill (outside fume hood) Evacuate the immediate area. Alert your supervisor and institutional safety officer. Do not attempt to clean it up yourself unless you are trained and equipped to do so.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of this compound.

  • All waste materials contaminated with N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine, including gloves, weighing paper, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Unused or unwanted compound must also be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's environmental health and safety department for specific guidance.[7][13]

Visualizing the Workflow: A Safety-First Approach

The following diagram illustrates the key decision points and safety protocols in the handling workflow for N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Prep Review SDS/Safety Info PPE_Check Don Appropriate PPE Prep->PPE_Check Fume_Hood Verify Fume Hood Function PPE_Check->Fume_Hood Weighing Weigh Compound in Hood Fume_Hood->Weighing Reaction Perform Experiment in Hood Weighing->Reaction Spill Spill Occurs Weighing->Spill Exposure Exposure Occurs Weighing->Exposure Storage Store Properly Reaction->Storage Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Reaction->Spill Reaction->Exposure Waste_Disposal Dispose of Waste in Labeled Container Decontaminate->Waste_Disposal Doff_PPE Doff PPE Correctly Waste_Disposal->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Spill_Response Follow Spill Protocol Spill->Spill_Response Exposure_Response Follow Exposure Protocol Exposure->Exposure_Response

Caption: Key safety checkpoints in the handling workflow.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • TEST KIT Instructions Aromatic Amines. SKC Ltd. [Link]

  • Protective Gear - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]

  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency. [Link]

  • Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC. National Center for Biotechnology Information. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Provista. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Hazards and Uses of Phenylamine. Scribd. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College. [Link]

  • 4-amino-N-(1-benzylpiperidin-4-yl)-2-methoxybenzamide | CAS 57645-41-7 GHS SDS (English). XiXisys. [Link]

  • 5-[[2-[(1-benzylpiperidin-4-yl)-methylamino]pyrimidin-5-yl]methyl]-N-methylpyrimidin-2-amine | CAS 76167-83-4 GHS SDS (English). XiXisys. [Link]

  • 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852. PubChem. [Link]

  • 4-Benzylpiperidine. Wikipedia. [Link]

  • N-Benzyl-4-piperidone | CAS#:3612-20-2. Chemsrc. [Link]

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